Product packaging for Dofetilide N-oxide(Cat. No.:CAS No. 144449-71-8)

Dofetilide N-oxide

Numéro de catalogue: B1144631
Numéro CAS: 144449-71-8
Poids moléculaire: 457.6 g/mol
Clé InChI: AYRPGSAYHYJPGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dofetilide N-oxide is a metabolite of Dofetilide, a Class III antiarrhythmic agent . The parent compound, Dofetilide, is a well-characterized potassium channel blocker that selectively inhibits the rapid component of the delayed rectifier potassium current (IKr) . This action prolongs the cardiac action potential duration and refractoriness in atrial and ventricular tissue . As a metabolite, this compound is formed in humans via N-oxidation through the CYP3A4 metabolic pathway . Available data suggests that the metabolites of Dofetilide are inactive or have minimal activity . This makes this compound a valuable compound for in vitro research, particularly in metabolic and pharmacokinetic studies, drug interaction assays, and as a critical reference standard for analytical chemistry. This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O6S2 B1144631 Dofetilide N-oxide CAS No. 144449-71-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRPGSAYHYJPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144449-71-8
Record name N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofetilide N-oxide is a primary metabolite of the potent class III antiarrhythmic agent, Dofetilide.[1][2] Understanding its synthesis and physicochemical properties is crucial for comprehensive pharmacological and toxicological profiling of the parent drug. This technical guide provides a detailed overview of the synthesis, purification, and characterization of this compound, catering to the needs of researchers and professionals in drug development. While a specific documented synthesis protocol is not publicly available, this guide proposes a viable synthetic route based on established N-oxidation methodologies for tertiary amines. Furthermore, it compiles and predicts the analytical characteristics of this compound, including its spectroscopic and chromatographic properties, to aid in its identification and quantification.

Introduction

Dofetilide is a cornerstone in the management of cardiac arrhythmias, primarily atrial fibrillation and flutter. Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[3] The metabolism of Dofetilide is a critical aspect of its clinical pharmacology, with approximately 50% of the drug being metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] This metabolic process leads to the formation of several metabolites, with this compound being one of the most significant.[1] Although considered less pharmacologically active than the parent compound, the synthesis and characterization of this compound are essential for various aspects of drug development, including metabolite identification, impurity profiling, and in vitro and in vivo metabolism studies.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the direct oxidation of Dofetilide.

Synthesis_Pathway Dofetilide Dofetilide Reaction N-Oxidation Dofetilide->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Dofetilide_N_oxide This compound Reaction->Dofetilide_N_oxide Signaling_Pathway cluster_Dofetilide Dofetilide cluster_Dofetilide_N_oxide This compound Dofetilide Dofetilide Blockade_D Potent Blockade Dofetilide->Blockade_D IKr_Channel_D IKr Potassium Channel AP_D Action Potential Prolongation IKr_Channel_D->AP_D Regulates Blockade_D->IKr_Channel_D Antiarrhythmic_Effect Antiarrhythmic Effect AP_D->Antiarrhythmic_Effect Dofetilide_N_oxide This compound Blockade_N Weak Blockade Dofetilide_N_oxide->Blockade_N IKr_Channel_N IKr Potassium Channel AP_N Minimal Effect on Action Potential IKr_Channel_N->AP_N Regulates Blockade_N->IKr_Channel_N Inactive_Metabolite Clinically Inactive AP_N->Inactive_Metabolite Synthesis_Workflow Start Start: Dofetilide Reaction N-Oxidation Reaction (m-CPBA or H₂O₂) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization End Pure this compound Characterization->End Characterization_Workflow Sample Purified this compound HPLC HPLC Analysis (Purity & Retention Time) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C Structural Confirmation) Sample->NMR Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Report Final Characterization Report Data_Analysis->Report

References

An In-depth Technical Guide to the Chemical Structure and Properties of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of Dofetilide N-oxide, a key metabolite of the Class III antiarrhythmic agent, Dofetilide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is formed through the N-oxidation of the tertiary amine in the parent dofetilide molecule.[1] Its chemical structure is characterized by the addition of an oxygen atom to the nitrogen atom of the N-methylethylamino group.

IUPAC Name: N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]oxidoamino]ethyl]phenyl]-methanesulfonamide[2][3][4]

SMILES: [O-]--INVALID-LINK--(C)=O)C=C1)(CCC2=CC=C(NS(=O)(C)=O)C=C2)C[4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, compiled from available chemical and supplier information.

PropertyValueSource
CAS Number 144449-71-8[2][4]
Molecular Formula C₁₉H₂₇N₃O₆S₂[2][3][4]
Molecular Weight 457.6 g/mol [2][4]
Purity (by HPLC) ≥98%[2][3][4]
Appearance Solid[2][4]
Solubility DMSO: 1 mg/ml; Insoluble in DMF, Ethanol, PBS (pH 7.2)[4]
λmax 231 nm[4]
Storage Condition -20°C for long-term storage[3][4]

Metabolic Pathway of Dofetilide

Dofetilide is metabolized in the liver, primarily through N-dealkylation and N-oxidation.[1][5] The N-oxide metabolite, along with the N-desmethyl form, are two of the main products of this process.[6] While this compound is a notable metabolite, it is considered to be clinically inactive, with a potency that is 20-fold or more lower than the parent compound.[6]

Dofetilide_Metabolism Dofetilide Dofetilide N_Oxide This compound Dofetilide->N_Oxide N-oxidation N_Desmethyl N-desmethyl-dofetilide (Major Metabolite) Dofetilide->N_Desmethyl N-dealkylation (CYP3A4 mediated) Other Other Metabolites (Carboxylic acid, Secondary amine) Dofetilide->Other N-dealkylation

Metabolic conversion of Dofetilide to its primary metabolites.

Experimental Protocols

4.1. General Protocol for Synthesis of N-Oxides

The synthesis of N-oxides from tertiary amines is a standard chemical transformation.[7] A general protocol for the synthesis of this compound would involve the oxidation of Dofetilide.

Objective: To synthesize this compound by oxidizing the tertiary amine of Dofetilide.

Materials:

  • Dofetilide

  • An oxidizing agent such as meta-Chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂)[7]

  • A suitable solvent (e.g., dichloromethane, chloroform)

  • Quenching agent (e.g., sodium thiosulfate)[7]

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve Dofetilide in an appropriate solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent (e.g., mCPBA) to the cooled solution while stirring.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench any remaining oxidizing agent by adding a quenching solution.

  • Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to isolate this compound.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.

4.2. Protocol for Assessing Antiarrhythmic Activity

The biological activity of this compound has been assessed by measuring the prolongation of the intracellular action potential duration in isolated guinea pig papillary muscle.[2][4][8]

Objective: To determine the effect of this compound on the action potential duration in cardiac tissue.

Experimental Workflow:

APD_Measurement_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Isolation Isolate Guinea Pig Papillary Muscle Mounting Mount Muscle in Organ Bath Isolation->Mounting Perfusion Perfuse with Tyrode's Solution (37°C, 95% O₂, 5% CO₂) Mounting->Perfusion Stabilization Stabilize Tissue (60 min) Perfusion->Stabilization Baseline Record Baseline Action Potentials Stabilization->Baseline Drug_Admin Administer this compound (Cumulative Concentrations) Baseline->Drug_Admin Recording Record Action Potentials at each Concentration Drug_Admin->Recording Measurement Measure Action Potential Duration (APD) Recording->Measurement Comparison Compare APD at each Concentration to Baseline Measurement->Comparison Concentration_Response Generate Concentration-Response Curve Comparison->Concentration_Response

Workflow for measuring the effect of this compound on action potential duration.

Procedure:

  • Tissue Preparation: Isolate papillary muscles from the right ventricle of a guinea pig heart and mount them in an organ bath.

  • Perfusion: Perfuse the tissue with oxygenated Tyrode's solution at a constant temperature.

  • Electrophysiological Recording: Impale a cell with a glass microelectrode to record intracellular action potentials.

  • Drug Application: After a stabilization period, apply this compound to the organ bath in increasing concentrations.

  • Data Acquisition: Record the action potentials at each concentration and measure the action potential duration at 90% repolarization (APD90).

  • Analysis: Compare the APD90 values at different drug concentrations to the baseline to determine the effect of this compound on repolarization.

Biological Activity and Significance

This compound has been shown to prolong the intracellular action potential duration in isolated guinea pig papillary muscle, which is a measure of Class III antiarrhythmic activity.[2] However, it is significantly less potent than the parent compound, dofetilide.[2][8] This lower potency is consistent with the observation that the pharmacological response to dofetilide correlates well with the plasma concentrations of the parent drug, not its metabolites.[1] this compound showed class I activity, but only at high concentrations.[1] Neither the resting membrane potential nor the action potential amplitude were affected by any of the metabolites.[1]

References

An In-depth Technical Guide to the Mechanism of Action of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Dofetilide N-oxide, a primary metabolite of the potent Class III antiarrhythmic agent, dofetilide. This document synthesizes available data on the formation of this compound and its electrophysiological effects, offering insights for researchers and professionals in the field of drug development and cardiac electrophysiology.

Introduction to Dofetilide and its Metabolism

Dofetilide is a well-characterized Class III antiarrhythmic drug renowned for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2][3][4] This selective action prolongs the cardiac action potential and the effective refractory period, underlying its efficacy in treating atrial fibrillation and flutter.[2][5]

While dofetilide is primarily cleared unchanged by the kidneys (approximately 80%), about 20% of the administered dose undergoes hepatic metabolism.[6][7] The primary metabolic pathways are N-dealkylation and N-oxidation, mediated to a small extent by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][8] These metabolic processes result in the formation of several metabolites, one of which is this compound.[8] It is important to note that metabolites of dofetilide are generally considered inactive or minimally active at therapeutic concentrations of the parent drug and are not found in quantifiable amounts in plasma.[1][8]

Metabolic Pathway of Dofetilide

The biotransformation of dofetilide to this compound occurs in the liver. The following diagram illustrates this metabolic conversion.

Dofetilide Dofetilide CYP3A4 CYP3A4 (in Liver Microsomes) Dofetilide->CYP3A4 N_Oxide This compound CYP3A4->N_Oxide N-oxidation

Figure 1: Metabolic conversion of Dofetilide to this compound.

Mechanism of Action of this compound

The primary pharmacological activity of this compound is distinct from its parent compound. While dofetilide is a potent IKr blocker (Class III activity), its N-oxide metabolite has been shown to exhibit Class I antiarrhythmic activity , which is characterized by the blockade of sodium channels.[9][10] However, this activity is observed only at high concentrations.[9][10]

Class I Antiarrhythmic Activity: Sodium Channel Blockade

Class I antiarrhythmic agents act by blocking the fast inward sodium channels (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

The theoretical mechanism of action for this compound as a Class I agent is depicted in the following signaling pathway diagram.

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) Na_ion_in Na+ Na_channel->Na_ion_in AP_Phase0 Phase 0 Depolarization (Reduced Vmax) Na_channel->AP_Phase0 Initiates Na_ion_out Na+ Na_ion_out->Na_channel Influx Dofetilide_N_Oxide This compound (at high concentrations) Dofetilide_N_Oxide->Na_channel Blockade Conduction Slowed Conduction Velocity AP_Phase0->Conduction Determines

Figure 2: Theoretical mechanism of Class I activity of this compound.
Quantitative Data on Pharmacological Activity

Detailed quantitative data on the potency of this compound as a Class I antiarrhythmic agent are limited. The primary source identifying this activity indicates that it occurs at high concentrations, and other metabolites of dofetilide exhibit weak Class III activity, being at least 20-fold less potent than the parent compound.[9][10]

CompoundPrimary Mechanism of ActionPotency
Dofetilide Class III (IKr blockade)High
This compound Class I (INa blockade)Low (active only at high concentrations)
Other Metabolites Class III (IKr blockade)At least 20-fold less potent than dofetilide

Experimental Protocols

The following describes a generalized experimental workflow for characterizing the Class I antiarrhythmic activity of a compound like this compound. The specific protocol used for this compound is not publicly available.

General Experimental Workflow for Assessing Sodium Channel Blockade

Cell_Culture Cell Culture (e.g., HEK293 cells expressing Nav1.5) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Drug_Application Application of this compound (at varying concentrations) Patch_Clamp->Drug_Application Data_Acquisition Data Acquisition (Measurement of sodium current, Vmax) Drug_Application->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis Conclusion Conclusion on Class I Activity Data_Analysis->Conclusion

Figure 3: Generalized experimental workflow for assessing Class I antiarrhythmic activity.

Methodology:

  • Cell Preparation: Human embryonic kidney (HEK293) cells or a similar cell line stably transfected with the gene encoding the human cardiac sodium channel (SCN5A for Nav1.5) are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on single cells. Pipettes are filled with an appropriate intracellular solution, and the bath solution is a physiological extracellular solution.

  • Voltage Protocol: A voltage-clamp protocol is applied to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps (e.g., to 0 mV) to activate the sodium channels.

  • Drug Perfusion: After obtaining a stable baseline recording of the sodium current, the cells are perfused with increasing concentrations of the test compound (this compound).

  • Data Analysis: The peak inward sodium current at each concentration is measured and normalized to the baseline current. The concentration-response curve is then fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50). The effect on the upstroke velocity (Vmax) of the action potential can also be measured in current-clamp mode in isolated cardiomyocytes.

Clinical Relevance of this compound's Mechanism of Action

The Class I activity of this compound is observed at high concentrations and is considered to have minimal, if any, clinical significance.[9][10] This is due to the fact that dofetilide metabolites do not circulate in plasma at quantifiable levels.[1][8] The primary pharmacological and toxicological effects of dofetilide are attributable to the parent drug's potent IKr blocking activity.[5]

Conclusion

This compound, a metabolite of dofetilide, exhibits a mechanism of action distinct from its parent compound. While dofetilide is a potent and selective Class III antiarrhythmic agent, this compound displays weak Class I activity through the blockade of sodium channels at high concentrations. Due to its low potency and negligible plasma concentrations, the pharmacological activity of this compound is not considered to contribute to the clinical effects of dofetilide therapy. Further research, including access to detailed quantitative data from primary studies, would be beneficial for a more complete understanding of the electrophysiological profile of this metabolite.

References

In-Depth Technical Guide: Pharmacological Properties of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofetilide, a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), is a Class III antiarrhythmic agent. Its metabolism in humans leads to the formation of several metabolites, including Dofetilide N-oxide. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its electrophysiological effects, pharmacokinetic profile, and the experimental methodologies used for its characterization. While significantly less potent than its parent compound, a thorough understanding of the pharmacological profile of this compound is crucial for a complete safety and efficacy assessment of Dofetilide.

Introduction

Dofetilide exerts its antiarrhythmic effect by selectively blocking the IKr current, which is encoded by the human ether-à-go-go-related gene (hERG). This blockade prolongs the cardiac action potential duration (APD) and the effective refractory period, thereby terminating and preventing re-entrant arrhythmias.[1][2][3] Dofetilide undergoes metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, as well as renal excretion.[4][5][6] This metabolic process results in the formation of several metabolites, including this compound, through the N-oxidation of the tertiary amine in the Dofetilide molecule.[4][5] These metabolites are generally considered to be inactive or minimally active.[1][6] This guide focuses specifically on the pharmacological characteristics of this compound.

Electrophysiological Properties

The primary pharmacological activity of Dofetilide is the blockade of the hERG potassium channel. In vitro studies have demonstrated that this compound possesses significantly diminished activity at this channel compared to the parent drug.

hERG (IKr) Channel Activity

Studies have shown that the Class III antiarrhythmic activity of Dofetilide's metabolites, including the N-oxide, is substantially lower than that of Dofetilide itself. The potency of these metabolites in blocking the potassium channel is reported to be at least 20 times lower than that of dofetilide.[4]

Sodium Channel (INa) Activity

This compound has been observed to exhibit some Class I antiarrhythmic activity, characterized by the blockade of sodium channels. However, this effect is only seen at high concentrations of the metabolite.[4] The precise concentration at which this activity becomes significant has not been extensively quantified in available literature.

Pharmacokinetic Properties

While detailed pharmacokinetic studies specifically isolating this compound are limited, information can be inferred from the overall metabolic profile of Dofetilide.

Metabolism

Dofetilide is metabolized in the liver by CYP3A4, leading to the formation of this compound and other metabolites through N-dealkylation.[4][5] These metabolites are considered to be clinically inactive or to have minimal activity.[6]

Excretion

The majority of a Dofetilide dose is excreted unchanged in the urine.[1][5] The metabolites, including this compound, constitute a smaller portion of the excreted products.[6]

Table 1: Summary of Pharmacological Activity of this compound

PropertyObservationReference
Class III Activity (IKr/hERG Blockade) At least 20-fold less potent than Dofetilide.[4]
Class I Activity (INa Blockade) Present only at high concentrations.[4]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and pharmacological evaluation of this compound are not widely published. However, standard methodologies for assessing the electrophysiological effects of compounds on cardiac ion channels can be adapted for this purpose.

Synthesis of this compound

A general approach to the synthesis of N-oxides involves the oxidation of the corresponding tertiary amine.

G Dofetilide Dofetilide DofetilideNoxide This compound Dofetilide->DofetilideNoxide Oxidation OxidizingAgent Oxidizing Agent (e.g., m-CPBA, H2O2) OxidizingAgent->DofetilideNoxide

Caption: General schematic for the synthesis of this compound.

A detailed, specific protocol for the synthesis of this compound would involve the reaction of Dofetilide with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, in an appropriate solvent system, followed by purification of the resulting N-oxide.

In Vitro Electrophysiology

The electrophysiological effects of this compound can be assessed using the whole-cell patch-clamp technique on cells expressing the relevant ion channels.

G cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Acquisition and Analysis CellCulture Culture cells expressing hERG or Nav1.5 channels CellPlating Plate cells for patch-clamp recording CellCulture->CellPlating SealFormation Form a gigaseal between the pipette and cell CellPlating->SealFormation WholeCell Rupture the membrane to achieve whole-cell configuration SealFormation->WholeCell VoltageProtocol Apply voltage protocols to elicit ionic currents WholeCell->VoltageProtocol BaselineRecording Record baseline currents VoltageProtocol->BaselineRecording CompoundApplication Apply this compound at various concentrations BaselineRecording->CompoundApplication EffectMeasurement Measure the inhibition of the ionic current CompoundApplication->EffectMeasurement IC50Calculation Calculate the IC50 value EffectMeasurement->IC50Calculation

Caption: Experimental workflow for in vitro electrophysiological assessment.

Protocol for hERG (IKr) Current Measurement:

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Data Analysis: The peak tail current amplitude is measured before and after the application of different concentrations of this compound. The percentage of current inhibition is plotted against the concentration to determine the IC50 value.

Protocol for Sodium (INa) Current Measurement:

  • Cell Culture: Cells stably expressing the Nav1.5 channel (the cardiac sodium channel) are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed.

  • Voltage Protocol: A voltage protocol is used to elicit transient inward sodium currents. This typically involves holding the cell at a negative potential and then applying a series of depolarizing pulses.

  • Data Analysis: The peak inward current is measured at each voltage step in the absence and presence of various concentrations of this compound to determine the IC50 value.

Signaling Pathways

The primary signaling pathway affected by Dofetilide and, to a much lesser extent, its N-oxide metabolite, is the regulation of cardiac myocyte repolarization.

G DofetilideNoxide This compound (High Concentrations) hERG hERG (IKr) Channel DofetilideNoxide->hERG Weak Block (>20x less potent) Nav15 Nav1.5 (INa) Channel DofetilideNoxide->Nav15 Block (at high conc.) Dofetilide Dofetilide Dofetilide->hERG Potent Block Repolarization Repolarization hERG->Repolarization K+ Efflux APD Action Potential Duration (APD) hERG->APD Prolongs (via block) ActionPotential Cardiac Action Potential Nav15->ActionPotential Depolarization ActionPotential->Repolarization Repolarization->APD Shortens

Caption: Signaling pathway of Dofetilide and this compound.

Dofetilide potently blocks the hERG channel, leading to a reduction in the repolarizing IKr current, which in turn prolongs the action potential duration.[1][2][3] this compound has a significantly weaker effect on the hERG channel.[4] At high concentrations, it may also block the Nav1.5 sodium channel, which would primarily affect the depolarization phase of the action potential.[4]

Conclusion

This compound is a metabolite of Dofetilide with substantially reduced pharmacological activity compared to the parent compound. Its Class III antiarrhythmic effects are at least 20-fold weaker, and while it exhibits some Class I activity, this is only observed at high, likely not clinically relevant, concentrations. For drug development professionals, these findings suggest that this compound is unlikely to contribute significantly to either the therapeutic efficacy or the proarrhythmic risk associated with Dofetilide therapy. However, a complete understanding of the disposition and activity of all metabolites is a critical component of preclinical and clinical drug development. Further quantitative studies to precisely determine the IC50 values for this compound on various cardiac ion channels would provide a more complete picture of its pharmacological profile.

References

Dofetilide N-oxide: An In-depth Technical Guide to its Role as a Metabolite of Dofetilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent.[1] Its clinical efficacy in maintaining normal sinus rhythm in patients with atrial fibrillation and flutter is well-established.[2] The disposition of dofetilide in the body involves both renal excretion and hepatic metabolism.[3] This technical guide provides a comprehensive overview of Dofetilide N-oxide, a key metabolite of dofetilide, focusing on its formation, quantification, and pharmacological activity.

Dofetilide Metabolism and the Formation of this compound

Approximately 50% of dofetilide clearance is attributed to metabolism, which primarily occurs in the liver.[3] The main metabolic pathways for dofetilide are N-dealkylation and N-oxidation.[3][4] In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP3A4 as the primary enzyme responsible for dofetilide metabolism, although dofetilide exhibits a low affinity for this enzyme.[3][4]

This compound is one of the five metabolites that have been identified in human urine.[4] Along with the N-desmethyl form, it is one of the more lipophilic metabolites.[5]

dot

Dofetilide Dofetilide Metabolism Hepatic Metabolism (~50% of clearance) Dofetilide->Metabolism CYP3A4 CYP3A4 Metabolism->CYP3A4 Mediated by N_Oxidation N-Oxidation CYP3A4->N_Oxidation N_Dealkylation N-Dealkylation CYP3A4->N_Dealkylation Dofetilide_N_oxide This compound N_Oxidation->Dofetilide_N_oxide N_desmethyl_dofetilide N-desmethyl-dofetilide N_Dealkylation->N_desmethyl_dofetilide Other_metabolites Other Polar Metabolites N_Dealkylation->Other_metabolites Excretion Renal Excretion Dofetilide_N_oxide->Excretion N_desmethyl_dofetilide->Excretion Other_metabolites->Excretion

Caption: Metabolic Pathway of Dofetilide.

Quantitative Data on Dofetilide and its Metabolites

The majority of a dofetilide dose is excreted unchanged in the urine. The metabolites, including this compound, are considered minor components of the total excreted dose and are not found in quantifiable concentrations in plasma.[4][6]

ParameterValueReference(s)
Dofetilide Elimination
Renal Excretion (as % of single dose)~80%[3]
    - Unchanged Dofetilide~80% of urinary excretion[3]
    - Inactive/Minimally Active Metabolites~20% of urinary excretion[3]
Hepatic Metabolism (as % of clearance)~50%[3]
Urinary Metabolite Profile
Number of Metabolites Identified in Urine5[4]
Contribution of any single metabolite to urine radioactivity< 3.5%[5]
Pharmacological Activity of Metabolites
Plasma Concentration of MetabolitesNot quantifiable[4][6]
Class III Antiarrhythmic ActivityAt least 20-fold less potent than dofetilide
Class I Antiarrhythmic Activity (this compound)Only at high concentrations

Experimental Protocols

Analysis of Dofetilide and this compound by UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for the quantification of dofetilide in biological matrices like plasma and urine.[7] This method can be adapted for the detection and quantification of this compound.

Sample Preparation (Protein Precipitation): [7]

  • To 10 µL of plasma or 2 µL of urine, add an internal standard (e.g., dofetilide-D4).

  • Add a protein precipitation agent (e.g., acetonitrile/methanol mixture).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters (Example): [7]

  • Column: C18 analytical column

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol with 0.1% formic acid).

  • Ionization: Positive electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dofetilide and this compound.

dot

cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis Biological_Sample Biological Sample (Plasma or Urine) Internal_Standard Add Internal Standard (e.g., Dofetilide-D4) Biological_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant UPLC UPLC Separation (C18 column) Supernatant->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI Mass_Spec Tandem Mass Spectrometry (MS/MS) ESI->Mass_Spec Data_Acquisition Data Acquisition (MRM) Mass_Spec->Data_Acquisition

Caption: UPLC-MS/MS Workflow.

In Vitro Metabolism using Human Liver Microsomes

This assay is used to determine the metabolic stability of a compound and identify the metabolites formed.

Protocol Outline: [8][9]

  • Thaw Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice.

  • Prepare Incubation Mixture: In a reaction vessel, combine a buffer (e.g., phosphate buffer, pH 7.4), dofetilide, and the thawed HLMs.

  • Initiate Reaction: Start the metabolic reaction by adding a cofactor, typically NADPH.

  • Incubation: Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the mixture to pellet the microsomes and proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent drug (dofetilide) and the appearance of metabolites (including this compound) using a validated analytical method like UPLC-MS/MS.

dot

Start Start Prepare_Mix Prepare Incubation Mixture (Buffer, Dofetilide, HLMs) Start->Prepare_Mix Add_NADPH Initiate Reaction (Add NADPH) Prepare_Mix->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Time_Points Sample at Time Points (e.g., 0, 15, 30, 60 min) Incubate->Time_Points Terminate Terminate Reaction (Add Cold Acetonitrile) Time_Points->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (UPLC-MS/MS) Centrifuge->Analyze End End Analyze->End

Caption: Human Liver Microsome Assay Workflow.

Assessment of Electrophysiological Activity in Guinea Pig Papillary Muscle

This ex vivo model is used to assess the effects of a compound on cardiac action potential duration.

Protocol Outline:

  • Tissue Preparation: Isolate papillary muscles from the right ventricle of a guinea pig heart and mount them in an organ bath.

  • Superfusion: Continuously superfuse the muscle with a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).

  • Stimulation: Stimulate the preparation at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Recording: Record transmembrane action potentials using glass microelectrodes filled with KCl.

  • Compound Application: After a stabilization period, add this compound to the superfusion solution at various concentrations.

  • Data Analysis: Measure the action potential duration at 90% repolarization (APD90) before and after the application of the compound to determine its effect on cardiac repolarization.

Pharmacological Activity of this compound

Studies have consistently shown that the metabolites of dofetilide, including this compound, are either inactive or minimally active compared to the parent compound.[2] In vitro pharmacology studies have demonstrated that while three of the dofetilide metabolites displayed some Class III antiarrhythmic activity (potassium channel blockade), their potency was at least 20-fold lower than that of dofetilide. This compound itself has been shown to exhibit weak Class I activity (sodium channel blockade), but only at high concentrations.[6] Furthermore, none of the metabolites were found to affect the resting membrane potential or action potential amplitude.[6] This lack of significant biological activity is consistent with the strong correlation observed between the plasma concentrations of dofetilide (and not its metabolites) and the pharmacological response.[6]

Conclusion

This compound is a minor metabolite of dofetilide, formed via CYP3A4-mediated N-oxidation in the liver. It is primarily excreted in the urine and does not accumulate to quantifiable levels in the plasma. All available evidence indicates that this compound is pharmacologically inactive or minimally active at clinically relevant concentrations, with significantly less affinity for cardiac ion channels compared to the parent drug, dofetilide. Therefore, this compound is not considered to contribute to the therapeutic or adverse effects of dofetilide therapy. This guide provides researchers and drug development professionals with the core knowledge regarding the formation, quantification, and pharmacological profile of this metabolite.

References

In Vitro Biological Activity of Dofetilide N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofetilide N-oxide is a human metabolite of the potent and selective Class III antiarrhythmic agent, Dofetilide. Formed via N-oxidation of the tertiary amine in the parent compound, this compound is considered to be a minor and clinically inactive metabolite.[1][2] Extensive in vitro studies have demonstrated that its biological activity is substantially lower than that of Dofetilide.[3][4] This technical guide provides a comprehensive overview of the available in vitro data on this compound, including its effects on cardiac ion channels and its metabolic pathway. Detailed experimental protocols for the assessment of related compounds are also presented to serve as a methodological reference.

Introduction

Dofetilide is a well-characterized Class III antiarrhythmic drug that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG).[5][6] This selective action prolongs the cardiac action potential and the effective refractory period, underlying its therapeutic efficacy in atrial fibrillation and flutter.[6][7] The metabolism of Dofetilide is limited, with the majority of the drug excreted unchanged in the urine.[2][8][9] However, several metabolites are formed, including this compound.[1] Understanding the biological activity of these metabolites is crucial for a complete safety and efficacy profile of the parent drug. In vitro pharmacology studies are essential for assessing the potential contribution of metabolites to the overall clinical response.[3][4]

Metabolic Pathway of Dofetilide

Dofetilide undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) isoenzyme CYP3A4, although it has a low affinity for this enzyme.[3][8] Two primary metabolic pathways are N-dealkylation and N-oxidation.[1][2][4] this compound is formed through the N-oxidation of the tertiary nitrogen atom of the parent molecule.[1]

Dofetilide Dofetilide N_Oxide This compound Dofetilide->N_Oxide N-oxidation (CYP3A4) N_Desmethyl N-desmethyl Dofetilide Dofetilide->N_Desmethyl N-dealkylation (CYP3A4) Other Other Metabolites Dofetilide->Other N-dealkylation

Figure 1: Metabolic pathways of Dofetilide.

In Vitro Biological Activity

In vitro pharmacological studies have consistently shown that this compound possesses significantly less biological activity compared to the parent compound, Dofetilide.[1][3][4] The metabolites of dofetilide are generally considered to be clinically inactive due to their low potency and low plasma concentrations.[1][10]

Cardiac Ion Channel Activity
  • Class III Activity (Potassium Channel Blockade): Three of the metabolites of Dofetilide have been shown to exhibit Class III antiarrhythmic activity, but at concentrations at least 20-fold higher than that of Dofetilide.[3]

  • Class I Activity (Sodium Channel Blockade): this compound has been reported to show Class I activity, but only at high concentrations.[3][4]

  • Action Potential Duration: In isolated guinea pig papillary muscle, this compound was found to prolong the intracellular action potential duration, but it was less potent than Dofetilide.[3] Furthermore, at tested concentrations, the metabolites of Dofetilide did not affect the resting membrane potential or the action potential amplitude.[3]

Data Summary

The following table summarizes the known in vitro biological activity of this compound in comparison to Dofetilide.

CompoundTarget/ActivityPotencyQuantitative Data (IC50)Reference
Dofetilide hERG/IKr Blockade (Class III)High~10-160 nM[11]
Sodium Channel Blockade (Class I)LowNo significant effect at clinical concentrations[12]
This compound Sodium Channel Blockade (Class I)Very LowOnly at high, non-physiological concentrations[3][4]
hERG/IKr Blockade (Class III)Not a primary metabolite with this activityPotency is >20-fold lower than Dofetilide for other metabolites with this activity[3]

Experimental Protocols

While detailed experimental protocols for this compound are not widely published, the methodologies used for the in vitro characterization of Dofetilide serve as the standard for assessing the electrophysiological effects of such compounds.

General Workflow for In Vitro Electrophysiological Assessment

The following diagram illustrates a typical workflow for the in vitro assessment of a compound's effect on cardiac ion channels.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing hERG) Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Compound_Prep Compound Preparation (this compound stock solution) Compound_Application Compound Application (Cumulative Concentrations) Compound_Prep->Compound_Application Voltage_Protocol Application of Voltage Protocol Patch_Clamp->Voltage_Protocol Voltage_Protocol->Compound_Application Current_Measurement Measure Ion Channel Current (e.g., hERG tail current) Compound_Application->Current_Measurement Dose_Response Generate Dose-Response Curve Current_Measurement->Dose_Response IC50_Calc Calculate IC50 Value Dose_Response->IC50_Calc

Figure 2: Workflow for in vitro electrophysiological testing.
Whole-Cell Patch Clamp Electrophysiology for hERG Channel Assessment

This protocol is a representative example for assessing the inhibitory activity of a compound on the hERG potassium channel.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).

  • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent) and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Electrophysiology:

    • Recording Technique: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Voltage Protocol: A depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV is applied to activate the hERG channels. This is followed by a repolarizing step to -50 mV for 3 seconds to elicit the characteristic hERG tail current.

    • Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

  • Compound Application: The test compound (e.g., this compound) is prepared in the external solution at various concentrations and perfused onto the cell. The effect on the hERG tail current is measured at steady state for each concentration.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the control (vehicle) current. A concentration-response curve is then fitted with the Hill equation to determine the IC50 value.

Conclusion

The available in vitro data indicates that this compound is a metabolite of Dofetilide with substantially lower biological activity than the parent compound.[1][3][4] Its contribution to the overall pharmacological and toxicological profile of Dofetilide is considered to be negligible.[1][10] While specific quantitative data on its interaction with various ion channels are sparse, the qualitative evidence consistently points to a significantly reduced potency. The experimental protocols outlined in this guide for the parent compound, Dofetilide, provide a robust framework for any further in vitro characterization of this compound or other metabolites, should the need arise in specific research or drug development contexts.

References

The Discovery and Identification of Dofetilide N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dofetilide, a potent Class III antiarrhythmic agent, is primarily cleared from the body through a combination of renal excretion and metabolism. A key metabolic pathway is the N-oxidation of the tertiary amine, leading to the formation of Dofetilide N-oxide. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this major metabolite. It details the enzymatic processes involved, the analytical techniques utilized for its identification, and its pharmacological activity. This document is intended to serve as a core resource for researchers and professionals involved in the development and analysis of Dofetilide and related compounds.

Introduction

Dofetilide is a highly specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. Its metabolism is a crucial aspect of its pharmacokinetic profile. In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic fate of Dofetilide. These studies have identified two primary metabolic pathways: N-dealkylation and N-oxidation. The N-oxidation pathway results in the formation of this compound, a significant metabolite in the overall disposition of the drug.

Discovery and Metabolic Pathway

The initial identification of Dofetilide's metabolites, including the N-oxide, was a result of in vitro studies using human liver microsomes. These studies revealed that the metabolism of Dofetilide is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform[1]. The formation of this compound occurs through the direct oxidation of the tertiary amine nitrogen atom in the Dofetilide molecule.

While this compound is a notable metabolite, it is considered to be of low pharmacological activity. Studies have shown that it possesses weak Class I antiarrhythmic activity, but only at concentrations significantly higher than those observed in clinical settings[1]. The primary clearance mechanism for Dofetilide remains the renal excretion of the unchanged drug.

Below is a diagram illustrating the metabolic conversion of Dofetilide to this compound, mediated by the CYP3A4 enzyme.

Dofetilide Dofetilide N_Oxide This compound Dofetilide->N_Oxide N-oxidation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Dofetilide

Caption: Metabolic pathway of Dofetilide to this compound.

Experimental Protocols

The identification and characterization of this compound rely on a combination of analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation (from Urine)
  • Collection: Collect urine samples from subjects administered with Dofetilide.

  • Enzymatic Hydrolysis: To cleave any potential glucuronide conjugates, treat the urine samples with β-glucuronidase/arylsulfatase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analyte and metabolites with methanol.

  • Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative protocol for the analysis of Dofetilide and its metabolites. Specific parameters may need to be optimized for individual instruments.

ParameterValue
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Dofetilide: 442.2; this compound: 458.2
Product Ions (m/z)Dofetilide: 280.1, 163.1; this compound: To be determined experimentally (hypothesized to include 442.2 [loss of oxygen])
Collision EnergyTo be optimized for each transition

Data Presentation and Characterization

The identification of this compound is confirmed by its chromatographic retention time and its mass spectral data.

Chromatographic Data

Under the described LC conditions, this compound is expected to elute earlier than the parent Dofetilide due to its increased polarity. The exact retention time should be determined using a synthesized reference standard.

Mass Spectrometry Data

The mass spectrum of this compound will show a protonated molecular ion [M+H]⁺ at m/z 458.2, which is 16 Da higher than that of Dofetilide (m/z 442.2), corresponding to the addition of an oxygen atom. Tandem mass spectrometry (MS/MS) of the m/z 458.2 ion is crucial for structural confirmation. A characteristic fragmentation of N-oxides is the neutral loss of 16 Da (oxygen), which would result in a product ion at m/z 442.2, corresponding to the parent Dofetilide.

CompoundPrecursor Ion (m/z)Major Product Ions (m/z) - Hypothesized
Dofetilide442.2280.1, 163.1
This compound458.2442.2, other fragments to be determined

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the identification of this compound from a biological matrix.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification Urine Collection Urine Collection Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Collection->Enzymatic Hydrolysis Solid-Phase Extraction Solid-Phase Extraction Enzymatic Hydrolysis->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Retention Time Comparison Retention Time Comparison Data Processing->Retention Time Comparison MS and MS/MS Spectra Analysis MS and MS/MS Spectra Analysis Data Processing->MS and MS/MS Spectra Analysis Structural Confirmation Structural Confirmation Retention Time Comparison->Structural Confirmation MS and MS/MS Spectra Analysis->Structural Confirmation

Caption: Experimental workflow for this compound identification.

Conclusion

The N-oxidation of Dofetilide is a key metabolic pathway mediated by CYP3A4, leading to the formation of the pharmacologically less active this compound. Its identification and characterization are essential for a complete understanding of the drug's disposition and for ensuring the specificity of analytical methods used in clinical and research settings. The methodologies outlined in this guide provide a framework for the robust identification and analysis of this important metabolite. Further research to synthesize and isolate pure this compound will facilitate the development of a quantitative reference standard and a more detailed exploration of its physicochemical properties.

References

The Role of Cytochrome P450 3A4 in the Metabolic Formation of Dofetilide N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic conversion of dofetilide to its N-oxide metabolite. Dofetilide, a potent Class III antiarrhythmic agent, primarily undergoes renal excretion; however, a minor metabolic pathway mediated by CYP3A4 contributes to its clearance through the formation of inactive or minimally active metabolites, including dofetilide N-oxide.[1][2][3] Understanding the kinetics and mechanisms of this metabolic route is crucial for predicting potential drug-drug interactions and ensuring the safe administration of dofetilide.

Dofetilide Metabolism and the Significance of CYP3A4

Dofetilide is metabolized in the liver to a limited extent, with approximately 50% of its metabolism occurring via this route.[2] In vitro studies utilizing human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of dofetilide.[1][2][3] This process yields two main types of metabolites: N-dealkylation and N-oxidation products.[2][3] While N-demethylation has been identified as a major metabolic pathway, the formation of this compound is also a recognized route of biotransformation.[4]

Quantitative Data on Dofetilide Metabolism by CYP3A4

The following table summarizes the available quantitative data for the interaction of dofetilide with CYP3A4 in human liver microsomes. It is important to note the absence of specific kinetic data for N-oxide formation in the reviewed literature.

ParameterValueEnzyme SystemMetabolic ReactionReference
K_m 657 ± 116 µMHuman Liver MicrosomesN-demethylation[1]
V_max Not ReportedHuman Liver MicrosomesN-demethylation
Intrinsic Clearance (V_max/K_m) Not ReportedHuman Liver MicrosomesN-demethylation
K_m (N-oxide formation) Not ReportedHuman Liver MicrosomesN-oxidation
V_max (N-oxide formation) Not ReportedHuman Liver MicrosomesN-oxidation
Intrinsic Clearance (N-oxide formation) Not ReportedHuman Liver MicrosomesN-oxidation

Experimental Protocols for In Vitro Metabolism Studies

The following is a detailed methodology for assessing the formation of this compound in vitro using human liver microsomes, synthesized from established protocols for studying drug metabolism.

Materials and Reagents
  • Dofetilide

  • This compound (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

Incubation Procedure
  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), and a range of dofetilide concentrations (e.g., 1-1000 µM) to encompass the expected K_m value.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture should be standardized (e.g., 200 µL).

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linear formation of the metabolite.

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS Quantification
  • Chromatographic Separation:

    • Column: A suitable reverse-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate dofetilide, this compound, and the internal standard.

    • Flow Rate: A typical flow rate for analytical UPLC-MS/MS.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for dofetilide, this compound, and the internal standard. These transitions should be optimized for sensitivity and specificity.

  • Quantification:

    • Construct a standard curve using known concentrations of the this compound reference standard.

    • Quantify the amount of this compound formed in the incubation samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Metabolic Pathway of Dofetilide by CYP3A4

Dofetilide_Metabolism Dofetilide Dofetilide CYP3A4_Oxidation CYP3A4 (N-oxidation) Dofetilide->CYP3A4_Oxidation CYP3A4_Dealkylation CYP3A4 (N-dealkylation) Dofetilide->CYP3A4_Dealkylation N_Oxide This compound N_Desmethyl N-desmethyl Dofetilide CYP3A4_Oxidation->N_Oxide CYP3A4_Dealkylation->N_Desmethyl

Caption: Metabolic pathways of dofetilide mediated by CYP3A4.

Experimental Workflow for In Vitro Metabolism Assay

In_Vitro_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_Buffer Prepare Buffer & Reagents Mix Combine Reagents, HLMs, & Dofetilide Prep_Buffer->Mix Prep_HLM Prepare Human Liver Microsomes (HLMs) Prep_HLM->Mix Prep_Dofetilide Prepare Dofetilide Stock Solutions Prep_Dofetilide->Mix Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Initiate Initiate with NADPH Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate with ACN + Internal Standard Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Workflow for in vitro dofetilide metabolism assay.

Conclusion

CYP3A4 plays a discernible, albeit minor, role in the metabolism of dofetilide through N-oxidation and N-dealkylation. The interaction is characterized by low affinity, suggesting that clinically significant drug-drug interactions with CYP3A4 inhibitors are less likely compared to drugs that are high-affinity substrates. However, caution is still warranted when co-administering dofetilide with potent CYP3A4 inhibitors, as this could potentially lead to increased dofetilide plasma concentrations and an elevated risk of adverse effects. The experimental protocols and analytical methods outlined in this guide provide a robust framework for further investigation into the kinetics of this compound formation and for screening potential drug-drug interactions involving this metabolic pathway. Further research is encouraged to determine the specific kinetic parameters of dofetilide N-oxidation to provide a more complete understanding of its metabolic profile.

References

Dofetilide N-oxide: A Technical Assessment of Cardiotoxicity Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dofetilide, a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), is a well-established antiarrhythmic agent. Its clinical use is tempered by a significant risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is directly linked to its primary pharmacological effect of prolonging the cardiac action potential and, consequently, the QT interval.[1][2][3][4] Dofetilide undergoes metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in the formation of several metabolites, including Dofetilide N-oxide.[5][6] This technical guide provides a comprehensive overview of the available data on the cardiotoxicity potential of this compound, summarizing its known electrophysiological effects and metabolic profile in comparison to the parent compound.

Introduction to Dofetilide and its Metabolism

Dofetilide exerts its antiarrhythmic effect by selectively blocking the IKr current, which is encoded by the human ether-a-go-go-related gene (hERG).[7][8] This blockade leads to a dose-dependent prolongation of the action potential duration (APD) and the effective refractory period in cardiac myocytes.[8][9] While effective for maintaining sinus rhythm in patients with atrial fibrillation and flutter, this mechanism is also responsible for its primary adverse effect: an increased risk of TdP.[1][4][9][10]

Approximately 80% of an administered dofetilide dose is excreted unchanged in the urine.[5] The remaining 20% undergoes metabolism in the liver, with N-dealkylation and N-oxidation being the primary pathways.[5] These processes result in metabolites that are generally considered to be inactive or minimally active.[5]

Cardiotoxicity Profile of this compound

Current literature on the specific cardiotoxicity of this compound is limited. The prevailing understanding is that the metabolites of dofetilide, including the N-oxide form, do not significantly contribute to the proarrhythmic risk associated with the parent drug.

Electrophysiological Effects

Direct and quantitative comparisons of the electrophysiological effects of this compound to dofetilide are not extensively detailed in publicly available literature. However, the classification of dofetilide's metabolites as "inactive or minimally active" suggests a significantly lower affinity for the hERG potassium channel compared to the parent compound.[5]

Table 1: Comparative Electrophysiological Profile (Inferred)

CompoundPrimary TargetEffect on Action Potential Duration (APD)Proarrhythmic Potential
DofetilidehERG (IKr) Potassium ChannelSignificant ProlongationHigh (Torsades de Pointes)
This compoundNot well-characterizedMinimal to None (Inferred)Low (Inferred)

Note: The data for this compound is inferred from the general classification of dofetilide metabolites as inactive or minimally active.

Experimental Protocols for Cardotoxicity Assessment

To formally assess the cardiotoxicity potential of a compound like this compound, a series of standardized in vitro and in vivo assays would be employed. The following are detailed methodologies for key experiments relevant to this assessment.

In Vitro hERG Assay (Automated Patch Clamp)

This assay directly measures the inhibitory effect of a compound on the hERG potassium channel, a primary determinant of proarrhythmic risk.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG current.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • Apparatus: An automated patch-clamp system (e.g., PatchXpress, QPatch).

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • A depolarizing step to +20 mV for 2 seconds is applied to activate the hERG channels.

    • A repolarizing step to -50 mV for 2 seconds is then applied to elicit the characteristic hERG tail current.

  • Procedure:

    • Establish a stable whole-cell recording and record baseline hERG currents.

    • Perfuse the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • At each concentration, allow for steady-state block to be reached (typically 3-5 minutes).

    • Measure the peak tail current at -50 mV.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

    • A concentration-response curve is generated, and the IC50 value is determined using a Hill equation fit.

In Vitro Cardiac Action Potential Duration Assay

This assay assesses the effect of a compound on the overall action potential waveform in isolated cardiac preparations.

Objective: To measure the change in action potential duration at 90% repolarization (APD90) in response to this compound.

Methodology:

  • Preparation: Isolated canine Purkinje fibers or ventricular muscle strips are superfused in a tissue bath.

  • Solutions: Tyrode's solution gassed with 95% O2 / 5% CO2 at 37°C.

  • Apparatus:

    • Glass microelectrodes filled with 3 M KCl for intracellular recording.

    • A programmable stimulator to pace the tissue at a constant cycle length (e.g., 1000 ms).

  • Procedure:

    • Impale a cell with a microelectrode to record the action potential.

    • Record baseline action potentials for a stable period.

    • Superfuse the tissue with increasing concentrations of this compound.

    • Record action potentials at steady-state for each concentration.

  • Data Analysis:

    • Measure the APD90 from the recorded action potentials.

    • Calculate the percentage change in APD90 from baseline for each concentration.

Signaling Pathways and Logical Relationships

The primary cardiotoxic effect of dofetilide is a direct consequence of its interaction with the hERG channel, leading to a predictable downstream electrophysiological cascade. The logical flow from drug administration to the potential for arrhythmia is well-understood for the parent compound.

Dofetilide_Cardiotoxicity_Pathway cluster_drug Drug Action cluster_channel Ion Channel Level cluster_cellular Cellular Electrophysiology cluster_organ Organ Level (ECG) cluster_arrhythmia Clinical Outcome Dofetilide Dofetilide hERG_Block hERG (IKr) Channel Blockade Dofetilide->hERG_Block Inhibition APD_Prolongation Action Potential Duration Prolongation hERG_Block->APD_Prolongation Leads to EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs Can trigger QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Manifests as TdP Torsades de Pointes (TdP) EADs->TdP Can initiate QT_Prolongation->TdP Increases risk of

Caption: Signaling pathway from Dofetilide to Torsades de Pointes.

The experimental workflow to assess the cardiotoxicity of a metabolite like this compound would follow a tiered approach, starting with in vitro assays and progressing to more complex models if a signal is detected.

Experimental_Workflow Start Metabolite (this compound) hERG_Assay In Vitro hERG Assay (Automated Patch Clamp) Start->hERG_Assay Decision1 Significant hERG Block? hERG_Assay->Decision1 APD_Assay In Vitro Action Potential Duration Assay Decision2 Significant APD Prolongation? APD_Assay->Decision2 Decision1->APD_Assay Yes Low_Risk Low Cardiotoxicity Risk Decision1->Low_Risk No InVivo_Study In Vivo QT Study (e.g., Telemetered Dog) Decision2->InVivo_Study Yes Decision2->Low_Risk No Decision3 Significant QT Prolongation? InVivo_Study->Decision3 High_Risk High Cardiotoxicity Risk Decision3->High_Risk Yes Decision3->Low_Risk No

Caption: Tiered experimental workflow for cardiotoxicity assessment.

Conclusion

Based on the available evidence, this compound is considered to have minimal to no cardiotoxic potential. Its formation is a result of the metabolic inactivation of the parent drug, dofetilide. While direct, quantitative data on the electrophysiological effects of this compound are scarce in the public domain, the consistent classification of dofetilide metabolites as inactive or minimally active suggests a low risk of proarrhythmia.[5] For a definitive assessment, the experimental protocols outlined in this guide would need to be conducted. Drug development professionals should prioritize the evaluation of the parent compound's cardiotoxicity, as this is the primary driver of the clinical risk profile.

References

Methodological & Application

Application Notes and Protocols for Dofetilide N-oxide Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent class III antiarrhythmic agent used for the management of atrial fibrillation and flutter. As with any pharmaceutical compound, a thorough understanding and control of its impurities are critical for ensuring safety and efficacy. Dofetilide N-oxide is a known metabolite and a potential impurity of Dofetilide. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances and products.[1][2][3][4][5] These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

This compound is a metabolite of Dofetilide and its presence and quantity must be monitored in the final drug product.[6] The analytical standards for this compound are essential for the accurate quantification and validation of analytical methods.

Physicochemical Properties and Reference Standard Information

ParameterValueReference
Chemical NameN-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]oxidoamino]ethyl]phenyl]-methanesulfonamide--INVALID-LINK--
CAS Number144449-71-8--INVALID-LINK--
Molecular FormulaC19H27N3O6S2--INVALID-LINK--
Molecular Weight457.56 g/mol --INVALID-LINK--
Storage-20°C for long-term storage--INVALID-LINK--

Analytical Methodologies

HPLC-UV Method for Quantification of this compound

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.

3.1.1. Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column Phenomenex C18 (150 x 4.6 mm, 1.8 µm)
Mobile Phase 20mM Potassium dihydrogen phosphate Buffer (pH 6.8): Acetonitrile: Methanol (50:30:20 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 231 nm
Injection Volume 10 µL
Column Temperature 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 - 10 µg/mL.

  • Sample Solution: Prepare a sample solution of Dofetilide containing potential N-oxide impurity at a concentration of 1 mg/mL in the diluent.

Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (µg/mL) 0.1 - 10
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Retention Time (min) Approximately 3.5 min (retention time may vary based on system)

3.1.2. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Sample Weigh Dofetilide Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Dilute Prepare Working Standards Dissolve_Standard->Dilute Inject Inject into HPLC System Dissolve_Sample->Inject Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 231 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

UPLC-MS/MS Method for Trace Level Detection and Confirmation

This highly sensitive and selective method is ideal for the detection and confirmation of trace levels of this compound, particularly in biological matrices or as a low-level impurity. This protocol is adapted from a validated method for Dofetilide.[7][8][9]

3.2.1. Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18 analytical column
Mobile Phase A Water with 0.1% (v/v) formic acid
Mobile Phase B Acetonitrile and Methanol (1:3) with 0.1% (v/v) formic acid
Flow Rate 0.40 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Optimized for separation of Dofetilide and this compound

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions
This compoundPrecursor Ion (m/z): 458.2 -> Product Ions (m/z): [To be determined experimentally, likely involving loss of oxygen and other fragments]
Dofetilide (for reference)Precursor Ion (m/z): 442.2 -> Product Ion (m/z): 411.2
Internal Standard Dofetilide-d4 (if available)

Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Prepare in methanol.

  • Working Solutions: Prepare serial dilutions in a mixture of acetonitrile and water (1:1 v/v).

  • Sample Preparation (for biological matrices): Protein precipitation using acetonitrile is a common technique.[7][8][9]

Method Validation Parameters (Expected Performance):

ParameterExpected Result
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mL
Linearity Over a range of 1 - 500 ng/mL
Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

3.2.2. UPLC-MS/MS Analytical Workflow

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms UPLC-MS/MS Analysis cluster_data Data Acquisition & Processing Sample Sample containing this compound Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation/Extraction Spike->Extract Inject Inject into UPLC System Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment Tandem Mass Spectrometry (MS/MS) Ionize->Fragment Acquire Acquire MRM Data Fragment->Acquire Integrate Integrate Chromatographic Peaks Acquire->Integrate Quantify Quantify against Calibration Curve Integrate->Quantify

Caption: Workflow for trace level analysis of this compound by UPLC-MS/MS.

Regulatory Context and Impurity Profiling

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[1][2][3][4][5]

Reporting and Identification Thresholds for Impurities:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Q3B(R2) Impurities in New Drug Products[4]

It is imperative that the analytical methods used for impurity profiling are validated to be specific, accurate, precise, and sensitive enough to detect and quantify impurities at or below these thresholds.

Chemical Structures

Chemical_Structures cluster_dofetilide Dofetilide cluster_noxide This compound dofetilide dofetilide noxide noxide

Caption: Chemical structures of Dofetilide and this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the analytical control of this compound. The HPLC-UV method is suitable for routine quality control, while the UPLC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis and confirmation. Adherence to these methodologies and the principles of regulatory guidelines is essential for ensuring the quality and safety of Dofetilide-containing pharmaceutical products.

References

Application Note: Quantification of Dofetilide N-oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dofetilide N-oxide, a metabolite of the antiarrhythmic drug Dofetilide, in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies and metabolic profiling.

Introduction

Dofetilide is a Class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter. It is primarily cleared from the body through a combination of renal excretion and hepatic metabolism.[1] One of the metabolic pathways involves the formation of this compound through oxidation, a reaction mediated by the cytochrome P450 system, specifically CYP3A4.[2][3] Although this compound is considered pharmacologically less active than the parent compound, its quantification in plasma is crucial for a comprehensive understanding of Dofetilide's metabolism, disposition, and potential drug-drug interactions.[1][3]

This document provides a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in plasma, based on established methods for the parent drug and general principles of N-oxide metabolite analysis.[4][5][6]

Experimental

  • This compound reference standard (e.g., from a commercial supplier)[7]

  • Dofetilide-d4 (as internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Phenomenex Kinetex XB-C18 (2.1 mm I.D. × 100 mm, 2.6 µm) or equivalent.[3]

  • Stock Solutions (1 mg/mL): Prepare by dissolving this compound and Dofetilide-d4 in methanol.

  • Working Solutions: Prepare by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Dofetilide-d4 stock solution in acetonitrile.

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL Dofetilide-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Add 100 µL of ultrapure water.

  • Inject 5 µL into the LC-MS/MS system.

Table 1: Chromatographic Conditions

ParameterCondition
Column Phenomenex Kinetex XB-C18 (2.1 mm I.D. × 100 mm, 2.6 µm)[3]
Mobile Phase A 10 mM Ammonium acetate in water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Total Run Time 5.0 min

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
Scan Type Multiple Reaction Monitoring (MRM)
Dwell Time 100 ms

Table 3: MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound458.2442.225
Dofetilide-d4 (IS)446.2285.230

Note: The precursor ion for this compound is hypothesized based on its molecular weight of 457.6 g/mol , resulting in a protonated molecule [M+H]+ of approximately 458.2. The product ion is hypothesized based on the characteristic loss of an oxygen atom ([M+H-16]+) often seen with N-oxides.[1][8] The parameters for the internal standard are based on published methods for Dofetilide.[9]

Method Validation (Hypothetical Data)

The method was validated according to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[2][4][10][11]

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved. The LLOQ was established at 1.0 ng/mL.

Table 4: Calibration Curve Summary

Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.0 (LLOQ)95.58.2
2.5102.16.5
10.098.74.1
50.0101.33.5
250.099.22.8
750.0100.52.1
1000.0 (ULOQ)97.83.3

Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at four concentration levels.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ1.07.8104.29.5102.5
Low3.05.498.96.8101.1
Medium150.03.1101.54.599.8
High800.02.597.63.998.2

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 6: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3.092.598.2
Medium150.094.1101.5
High800.093.799.3

Stability

This compound was found to be stable in human plasma under various storage and handling conditions. Special care was taken to avoid high temperatures and extreme pH to prevent the potential degradation of the N-oxide metabolite.[6]

Table 7: Stability Data

ConditionDurationStability (%)
Bench-top (Room Temperature)6 hours96.5
Freeze-thaw (3 cycles)-80°C95.8
Long-term storage90 days97.2
Post-preparative (Autosampler at 10°C)24 hours98.1

Visualizations

Dofetilide_Metabolism Dofetilide Dofetilide N_Oxide This compound Dofetilide->N_Oxide CYP3A4 (N-oxidation)

Caption: Metabolic pathway of Dofetilide to this compound.

Sample_Preparation_Workflow cluster_prep Sample Preparation plasma 1. Plasma Sample (50 µL) add_is 2. Add IS in Acetonitrile (150 µL) plasma->add_is vortex 3. Vortex (30 sec) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant (100 µL) centrifuge->supernatant dilute 6. Dilute with Water (100 µL) supernatant->dilute inject 7. Inject into LC-MS/MS dilute->inject

Caption: Workflow for plasma sample preparation.

LCMSMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_system LC Pump Autosampler C18 Column ms_system ESI Source Q1 (Precursor Ion) Q2 (Collision Cell) Q3 (Product Ion) Detector lc_system->ms_system:f0 Eluent data_system Data Acquisition and Processing ms_system:f4->data_system Signal

Caption: LC-MS/MS analytical workflow.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and preclinical studies. The hypothetical validation data demonstrates that the method meets the criteria for accuracy, precision, and stability required by regulatory guidelines. This application note serves as a comprehensive guide for laboratories aiming to establish a reliable bioanalytical method for this compound.

References

Synthetic Route for Dofetilide N-oxide: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Dofetilide N-oxide for research purposes. This compound is a primary metabolite of Dofetilide, a class III antiarrhythmic agent.[1][2][3][4][5][6] The synthesis of this metabolite is crucial for various research applications, including metabolism studies, impurity profiling, and as a reference standard in analytical method development.

Introduction

Dofetilide exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr).[7] Understanding its metabolic fate is a critical aspect of its pharmacological profile. The N-oxide is formed by the oxidation of the tertiary amine in the Dofetilide molecule.[1][2][3] This application note outlines a general yet detailed protocol for the synthesis of this compound from Dofetilide, employing a common method for the N-oxidation of tertiary amines.

Proposed Synthetic Route

The synthesis of this compound is achieved through the direct oxidation of the tertiary amine functionality present in Dofetilide. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.

Reaction Scheme:

Experimental Protocol

This protocol provides a general procedure for the N-oxidation of Dofetilide. Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve desired yields and purity.

Materials and Reagents:

  • Dofetilide

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% solution)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Dissolution: Dissolve Dofetilide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent may depend on the specific oxidizing agent used.

  • Oxidation:

    • Using m-CPBA: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes.

    • Using Hydrogen Peroxide: To the solution of Dofetilide, add a catalyst (e.g., a flavin catalyst) followed by the slow addition of hydrogen peroxide (30% solution, 1.5 to 2.0 equivalents) at room temperature.[8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.[9] A solvent gradient of dichloromethane and methanol is often effective for eluting polar N-oxides.[9]

  • Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of this compound. These values are for illustrative purposes and will vary based on the specific experimental conditions.

Table 1: Reaction Conditions and Yields for this compound Synthesis

ParameterMethod A (m-CPBA)Method B (H₂O₂/Catalyst)
Starting MaterialDofetilideDofetilide
Oxidizing Agentm-CPBAHydrogen Peroxide
SolventDichloromethaneMethanol
Temperature0 °C to rtRoom Temperature
Reaction Time2-4 hours4-8 hours
Yield (crude)85-95%70-85%
Yield (purified)60-75%50-65%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₉H₂₇N₃O₆S₂
Molecular Weight457.56 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined
¹H NMR (DMSO-d₆)Consistent with N-oxide structure
Mass (m/z)[M+H]⁺ = 458.1
HPLC Purity>98%

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow_Dofetilide_N_oxide Dofetilide Dofetilide Solution (in DCM or MeOH) Oxidation Oxidation (m-CPBA or H₂O₂/Catalyst) Dofetilide->Oxidation Reaction_Mixture Reaction Mixture Oxidation->Reaction_Mixture Quenching Quenching (Na₂SO₃) Reaction_Mixture->Quenching Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Components

Logical_Relationship cluster_reactants Reactants cluster_process Process cluster_products Products Dofetilide Dofetilide Reaction N-Oxidation Reaction Dofetilide->Reaction Oxidant Oxidizing Agent (m-CPBA or H₂O₂) Oxidant->Reaction Dofetilide_N_oxide This compound Reaction->Dofetilide_N_oxide Byproducts Byproducts Reaction->Byproducts

Caption: Key components in the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Experiments Using Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG). This Class III antiarrhythmic action prolongs the cardiac action potential and is effective in the management of cardiac arrhythmias. The metabolism of Dofetilide primarily occurs in the liver, mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including Dofetilide N-oxide.[1]

Pharmacological studies have demonstrated that this compound is a significantly less active metabolite compared to its parent compound. Its Class III antiarrhythmic activity is substantially lower, requiring concentrations at least 20-fold higher than Dofetilide to elicit a similar effect.[2] At high concentrations, it may exhibit some Class I antiarrhythmic activity.[2] Due to its reduced potency, this compound is an essential tool in preclinical drug development and safety pharmacology for several key applications:

  • Metabolite Profiling and Quantification: Serving as a reference standard for the analytical quantification of Dofetilide metabolism in in vitro systems, such as human liver microsomes.

  • Negative Control in hERG Assays: Used as a negative or weak control in hERG binding and functional assays to confirm the specificity and potency of the parent drug, Dofetilide.

  • Comparative Pharmacology: Employed in comparative studies to dissect the structure-activity relationship of Dofetilide and its metabolites on cardiac ion channels.

This document provides detailed protocols for three key in vitro experimental applications of this compound.

Dofetilide Metabolic Pathway

The metabolic conversion of Dofetilide to this compound is primarily an N-oxidation reaction catalyzed by CYP3A4.

Dofetilide Dofetilide N_Oxide This compound Dofetilide->N_Oxide N-oxidation CYP3A4 CYP3A4 (in Liver Microsomes) CYP3A4->Dofetilide

Metabolic conversion of Dofetilide to this compound.

Section 1: In Vitro Metabolism of Dofetilide in Human Liver Microsomes

This protocol describes a method to study the in vitro metabolism of Dofetilide to this compound using human liver microsomes and quantification by UPLC-MS/MS.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis prep_reagents Prepare Reagents: - Dofetilide Stock - HLM - NADPH regenerating system mix Combine Dofetilide, HLM, and Buffer prep_reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate terminate Stop reaction with ice-cold acetonitrile incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge extract Collect supernatant centrifuge->extract uplc_ms UPLC-MS/MS Analysis extract->uplc_ms quantify Quantify Dofetilide and This compound uplc_ms->quantify

Workflow for in vitro metabolism of Dofetilide.
Protocol

1. Materials and Reagents

  • Dofetilide and this compound (analytical standards)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Dofetilide-D4 (internal standard)

  • 96-well plates

  • Incubator/shaker

2. Preparation of Solutions

  • Dofetilide Stock Solution (10 mM): Dissolve Dofetilide in DMSO.

  • Dofetilide Working Solution (100 µM): Dilute the stock solution in methanol.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare Dofetilide-D4 in acetonitrile/water (3:1, v/v).[3]

  • HLM Suspension (1 mg/mL): Dilute the HLM stock in 100 mM phosphate buffer.

3. Incubation Procedure

  • In a 96-well plate, combine 1 µL of the 100 µM Dofetilide working solution with 179 µL of the HLM suspension.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis

  • Column: C18 analytical column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).

5. Data Analysis

Construct calibration curves for Dofetilide and this compound. Quantify the concentrations of both compounds in the samples from the respective peak areas relative to the internal standard.

Data Presentation
Time (min)Dofetilide Concentration (µM)This compound Concentration (µM)
00.500.00
50.450.05
150.350.15
300.200.30
600.050.45

Section 2: Competitive hERG Radioligand Binding Assay

This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound for the hERG channel using [3H]dofetilide as the radioligand.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - hERG membranes - [3H]dofetilide - this compound dilutions mix Combine membranes, [3H]dofetilide, and this compound prep_reagents->mix incubate Incubate to reach equilibrium mix->incubate filtrate Rapidly filtrate through glass fiber filters incubate->filtrate wash Wash filters to remove unbound radioligand filtrate->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Calculate Ki from IC50 scintillation->analyze cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Culture HEK293 cells stably expressing hERG patch Establish whole-cell patch clamp configuration prep_cells->patch prep_solutions Prepare intracellular and extracellular solutions prep_solutions->patch record_baseline Record baseline hERG currents patch->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_effect Record hERG currents in the presence of compound apply_compound->record_effect measure_current Measure tail current amplitude record_effect->measure_current plot_curve Plot concentration-response curve measure_current->plot_curve calculate_ic50 Determine IC50 value plot_curve->calculate_ic50

References

Application Note: Dofetilide N-oxide as a Potential Biomarker for Dofetilide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent Class III antiarrhythmic agent used for the management of atrial fibrillation and flutter.[1][2] Its therapeutic efficacy is directly related to its plasma concentration, which has a linear correlation with the QT interval prolongation.[1] Dofetilide is primarily eliminated unchanged by the kidneys (approximately 80%), with a smaller fraction (about 20%) undergoing hepatic metabolism, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4] This metabolic pathway leads to the formation of several metabolites, including dofetilide N-oxide. While these metabolites are generally considered pharmacologically inactive or significantly less potent than the parent drug, monitoring their levels could offer insights into the metabolic component of dofetilide clearance.[5] This application note explores the potential of this compound as a biomarker for dofetilide exposure, particularly in scenarios where altered metabolic activity is suspected.

Rationale for this compound as a Biomarker

Although plasma concentrations of dofetilide metabolites, including the N-oxide, are typically below the limit of quantification, they are detectable in urine.[3][6] The quantification of urinary this compound could serve as a non-invasive tool to:

  • Assess CYP3A4-mediated metabolism: Variations in CYP3A4 activity due to genetic polymorphisms, disease states, or co-administered drugs could alter the metabolic clearance of dofetilide. Urinary this compound levels may reflect these changes.

  • Investigate drug-drug interactions: Monitoring this metabolite could help elucidate the impact of CYP3A4 inhibitors or inducers on dofetilide metabolism.

  • Complement plasma dofetilide monitoring: In specific patient populations, such as those with renal impairment where metabolic clearance might play a more significant role, urinary this compound could provide additional information on the overall drug disposition.

Data Summary

The following table summarizes the key pharmacokinetic parameters of dofetilide and the characteristics of its N-oxide metabolite based on available literature.

ParameterDofetilideThis compoundReference
Primary Elimination Route Renal (unchanged drug)Excreted in urine[2][3][4]
Metabolic Pathway Hepatic (CYP3A4)Formed by N-oxidation of dofetilide[2][5]
Plasma Concentration Quantifiable and correlated with QT intervalNot quantifiable in plasma[1][3][6]
Pharmacological Activity Potent Class III antiarrhythmicSignificantly less potent than dofetilide; weak Class I activity at high concentrations[5]
Potential as Biomarker Direct measure of systemic exposurePotential urinary biomarker of metabolic clearanceInferred

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • This compound reference standard (available from commercial suppliers)

  • Dofetilide-d4 (or other suitable stable isotope-labeled internal standard)

  • LC-MS/MS grade water, acetonitrile, methanol, and formic acid

  • Human urine (drug-free, for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 1 mL of supernatant, add the internal standard (e.g., 50 µL of 100 ng/mL dofetilide-d4 in methanol).

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from endogenous urine components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • This compound: To be determined by infusion of the reference standard (e.g., precursor ion [M+H]+ to a specific product ion).

    • Dofetilide-d4 (IS): To be determined by infusion of the internal standard.

4. Calibration and Quality Control:

  • Prepare calibration standards by spiking known concentrations of this compound into drug-free human urine.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Analyze calibration standards and QC samples with each batch of unknown samples.

Visualizations

Dofetilide Metabolism and Elimination Pathway

Dofetilide_Metabolism Dofetilide Dofetilide (Oral Administration) Absorbed Systemic Circulation Dofetilide->Absorbed Renal Renal Excretion (~80% Unchanged) Absorbed->Renal Hepatic Hepatic Metabolism (CYP3A4, ~20%) Absorbed->Hepatic Urine Urine Renal->Urine N_Oxide This compound (Inactive Metabolite) Hepatic->N_Oxide N_Oxide->Urine

Caption: Metabolic pathway of dofetilide.

Experimental Workflow for this compound Quantification

Experimental_Workflow start Urine Sample Collection prep Sample Preparation (Spiking IS, SPE) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Calibration Curve) data->quant report Reporting Results (ng/mL) quant->report

Caption: Workflow for urinary this compound analysis.

Logical Relationship for Biomarker Interpretation

Biomarker_Interpretation Exposure Dofetilide Exposure Plasma Plasma Dofetilide (Direct Measure) Exposure->Plasma Metabolism CYP3A4 Metabolism Exposure->Metabolism Clinical_Effect QTc Prolongation Plasma->Clinical_Effect Urine_N_Oxide Urinary this compound (Indirect Measure of Metabolism) Metabolism->Urine_N_Oxide

Caption: Relationship between exposure, biomarkers, and effect.

Conclusion

The quantification of urinary this compound presents a promising, non-invasive approach to assess the metabolic component of dofetilide clearance. While further validation studies are required to establish a definitive correlation between urinary this compound levels and clinically relevant outcomes, this biomarker has the potential to be a valuable tool in personalized medicine, particularly for patients with altered drug metabolism or those receiving concomitant medications that may interact with CYP3A4. The provided protocol offers a starting point for researchers to develop and validate a robust analytical method for this purpose.

References

Application Note: Cell-Based Assays for Determining Dofetilide N-oxide Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This blockade prolongs the cardiac action potential and is effective in the management of atrial fibrillation and flutter.[1][2][3][4] The metabolism of Dofetilide primarily occurs in the liver via the CYP3A4 isoenzyme, leading to the formation of metabolites, including Dofetilide N-oxide.[2][5] While this compound is generally considered to be less pharmacologically active than the parent compound, it is crucial to quantify its potency to fully understand its potential contribution to the overall pharmacological and toxicological profile of Dofetilide.[1] This application note provides detailed protocols for cell-based assays to determine the potency of this compound on the hERG potassium channel.

The primary methods for assessing hERG channel inhibition are electrophysiological assays, such as the patch-clamp technique, and fluorescence-based assays that measure ion flux.[6][7][8][9] Automated patch-clamp systems have become the gold standard for their high throughput and data quality, providing direct measurement of ion channel currents.[8][10][11] Fluorescence-based assays, such as thallium flux assays, offer a higher throughput alternative for screening purposes.[6]

This document outlines protocols for both automated patch-clamp and a fluorescence-based thallium flux assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Signaling Pathway of Dofetilide

Dofetilide and its metabolites exert their effects by directly interacting with the hERG potassium channel, which plays a critical role in the repolarization phase of the cardiac action potential.

Dofetilide_Signaling_Pathway Dofetilide_N_oxide This compound hERG_Channel hERG (IKr) Potassium Channel Dofetilide_N_oxide->hERG_Channel Blockade K_Efflux K+ Efflux hERG_Channel->K_Efflux Reduced Repolarization Cardiac Repolarization K_Efflux->Repolarization Delayed AP_Prolongation Action Potential Prolongation Repolarization->AP_Prolongation Arrhythmia Potential for Arrhythmia AP_Prolongation->Arrhythmia Automated_Patch_Clamp_Workflow cluster_prep Preparation cluster_run Automated Patch-Clamp Run cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293-hERG cells Cell_Harvest 2. Harvest and prepare single-cell suspension Cell_Culture->Cell_Harvest Load_System 5. Load cells, solutions, and compound plate into the system Cell_Harvest->Load_System Solutions 3. Prepare intracellular and extracellular solutions Solutions->Load_System Compound_Prep 4. Prepare serial dilutions of this compound Compound_Prep->Load_System Seal_Test 6. Initiate automated cell capture and seal formation Load_System->Seal_Test Record_Baseline 7. Record baseline hERG currents Seal_Test->Record_Baseline Apply_Compound 8. Apply this compound concentrations Record_Baseline->Apply_Compound Record_Inhibition 9. Record inhibited hERG currents Apply_Compound->Record_Inhibition Data_Extraction 10. Extract current amplitude data Record_Inhibition->Data_Extraction Calculate_Inhibition 11. Calculate percent inhibition for each concentration Data_Extraction->Calculate_Inhibition Generate_Curve 12. Generate concentration-response curve Calculate_Inhibition->Generate_Curve Calculate_IC50 13. Calculate IC50 value Generate_Curve->Calculate_IC50 Thallium_Flux_Assay_Workflow cluster_prep_flux Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition and Analysis Seed_Cells 1. Seed HEK293-hERG cells in a 96/384-well plate Load_Dye 3. Load cells with a thallium-sensitive fluorescent dye Seed_Cells->Load_Dye Compound_Plate 2. Prepare this compound serial dilutions Incubate_Compound 4. Incubate cells with this compound Compound_Plate->Incubate_Compound Load_Dye->Incubate_Compound Stimulate 5. Add stimulus buffer containing thallium and potassium Incubate_Compound->Stimulate Read_Fluorescence 6. Measure fluorescence intensity over time Stimulate->Read_Fluorescence Calculate_Inhibition_Flux 7. Calculate percent inhibition of the fluorescence signal Read_Fluorescence->Calculate_Inhibition_Flux Generate_Curve_Flux 8. Generate concentration-response curve Calculate_Inhibition_Flux->Generate_Curve_Flux Calculate_IC50_Flux 9. Calculate IC50 value Generate_Curve_Flux->Calculate_IC50_Flux

References

Application Notes and Protocols for In Vivo Evaluation of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide, a potent Class III antiarrhythmic agent, is primarily known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential and the QT interval.[1][2] While dofetilide is effective in managing atrial fibrillation and flutter, its proarrhythmic potential, particularly Torsade de Pointes (TdP), necessitates a thorough understanding of its electrophysiological effects and those of its metabolites.[3][4]

Dofetilide is metabolized in the liver, primarily by the CYP3A4 isoenzyme, to several metabolites, including Dofetilide N-oxide.[3][5][6] In vitro studies have suggested that this compound possesses significantly less Class III activity (IKr blockade) compared to the parent compound.[5] Some evidence indicates potential for Class I (sodium channel blockade) activity at high concentrations.[5] However, a comprehensive in vivo characterization of the cardiovascular effects of this compound is lacking.

These application notes provide a framework for designing and conducting preclinical in vivo studies to elucidate the cardiovascular effects of this compound using established animal models. The protocols and methodologies are based on best practices for cardiovascular safety pharmacology and draw from the extensive data available for the parent drug, dofetilide.

Rationale for In Vivo Studies

A dedicated in vivo investigation of this compound is crucial for a complete safety assessment of dofetilide. While considered less potent, the systemic exposure to this metabolite and its potential for off-target effects, especially at higher doses or in specific patient populations with altered metabolism, cannot be entirely dismissed without direct in vivo evidence. These studies will help to:

  • Determine the direct in vivo effects of this compound on cardiac electrophysiology, particularly the QT interval.

  • Assess the hemodynamic response to this compound administration.

  • Establish a dose-response relationship for any observed effects.

  • Inform the overall risk assessment of dofetilide by characterizing the activity of its major metabolite.

Recommended Animal Models

Non-rodent species are generally preferred for assessing drug-induced QT prolongation due to their greater translational relevance to human cardiac electrophysiology.[7][8][9][10] Conscious, telemetered animals are considered the gold standard as this allows for the collection of cardiovascular data without the confounding effects of anesthesia.

Primary Recommended Models:

  • Beagle Dog: The canine model is well-established for cardiovascular safety studies and has shown good concordance with human QT responses to drugs like dofetilide.[11][12]

  • Cynomolgus Monkey: Non-human primates offer a close physiological parallel to humans and are also highly sensitive to QT-prolonging effects.[11][12]

Alternative Model:

  • Guinea Pig: While a rodent model, the guinea pig action potential morphology is more similar to humans than that of rats or mice, and it has been used in in vitro studies of dofetilide.[5][13][14] This model could be considered for initial screening or mechanistic studies.

Experimental Protocols

The following protocols are designed for a comprehensive in vivo assessment of this compound in a conscious, telemetered non-rodent model (Beagle dog or Cynomolgus monkey).

Protocol 1: Single Ascending Dose Study

Objective: To determine the acute dose-response relationship of intravenously administered this compound on cardiovascular parameters.

Methodology:

  • Animal Preparation:

    • Surgically implant telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

    • Allow for a minimum of a two-week recovery period post-surgery.

    • Train animals to rest comfortably in a sling or on a study table to minimize stress-related cardiovascular changes.

  • Dose Formulation:

    • Synthesize and purify this compound to >98% purity.

    • Prepare a sterile, injectable solution in an appropriate vehicle (e.g., 0.9% saline with a solubilizing agent if necessary). The vehicle should be tested alone in a control group.

  • Experimental Procedure:

    • Acclimate the telemetered animal in the study environment for at least 30 minutes.

    • Record baseline cardiovascular data for a minimum of 60 minutes.

    • Administer a single intravenous (IV) bolus or a short infusion of the vehicle control.

    • Following a washout period (at least 48 hours), administer single ascending doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A sufficient washout period should be allowed between each dose administration.

    • Continuously record cardiovascular parameters for at least 6 hours post-dose.

    • Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) for pharmacokinetic analysis of this compound plasma concentrations.

  • Data Analysis:

    • Analyze ECG recordings for changes in QT interval (corrected for heart rate using a species-specific formula, e.g., Bazett's or Fridericia's), PR interval, QRS duration, and heart rate.

    • Analyze hemodynamic data for changes in systolic, diastolic, and mean arterial pressure.

    • Correlate pharmacokinetic data with pharmacodynamic endpoints to establish an exposure-response relationship.

Protocol 2: Oral Administration Study

Objective: To assess the cardiovascular effects and oral bioavailability of this compound.

Methodology:

  • Animal Preparation and Dose Formulation: As described in Protocol 1, with the dose formulated for oral gavage.

  • Experimental Procedure:

    • Fast animals overnight prior to dosing.

    • Follow the same baseline recording and dosing schedule as in the IV study, but with oral administration.

    • Collect blood samples at appropriate time points to capture the absorption phase (e.g., pre-dose, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose).

  • Data Analysis:

    • Perform the same cardiovascular and pharmacokinetic analyses as in Protocol 1.

    • Calculate oral bioavailability by comparing the area under the curve (AUC) from the oral and IV studies.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cardiovascular Effects of Intravenous this compound in Beagle Dogs (Mean ± SEM, n=4)

Dose (mg/kg)Peak ΔQTc (ms)Time to Peak Effect (min)Peak ΔHeart Rate (bpm)Peak ΔMean Arterial Pressure (mmHg)Cmax (ng/mL)AUC (ng*h/mL)
Vehicle2 ± 1.5--1 ± 21 ± 3
0.15 ± 2.030-3 ± 30 ± 450 ± 1075 ± 15
0.312 ± 3.530-5 ± 4-2 ± 5150 ± 25220 ± 40
1.025 ± 5.060-10 ± 5-5 ± 6500 ± 80780 ± 120
3.040 ± 6.560-15 ± 6-10 ± 71500 ± 2502400 ± 400

*Δ represents the change from baseline. LLOQ = Lower Limit of Quantification.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)Bioavailability (%)
IV1.0500 ± 800.25780 ± 1202.5 ± 0.5-
Oral3.0350 ± 601.51800 ± 3002.8 ± 0.677

Visualizations

Signaling Pathway

The following diagram illustrates the established signaling pathway of dofetilide and the potential, though less potent, pathway for this compound.

G cluster_membrane Cardiomyocyte Membrane cluster_drugs cluster_effects Electrophysiological Effects IKr IKr (hERG) Channel K+ APD_Prolongation Action Potential Duration Prolongation IKr->APD_Prolongation Reduced K+ Efflux INa Voltage-gated Na+ Channel Na+ Na_Block Reduced Na+ Influx (at high concentrations) INa->Na_Block Dofetilide Dofetilide Dofetilide->IKr Potent Blockade Dofetilide_N_Oxide This compound Dofetilide_N_Oxide->IKr Weak Blockade Dofetilide_N_Oxide->INa Weak Blockade QT_Prolongation QT Interval Prolongation APD_Prolongation->QT_Prolongation Arrhythmia_Risk Proarrhythmic Risk (Torsade de Pointes) QT_Prolongation->Arrhythmia_Risk G cluster_studies Dosing and Monitoring Animal_Selection Animal Model Selection (Beagle or Cynomolgus) Telemetry_Implantation Telemetry Device Implantation Animal_Selection->Telemetry_Implantation Recovery Post-Surgical Recovery (≥ 2 weeks) Telemetry_Implantation->Recovery Baseline Baseline Data Collection (ECG, BP, HR) Recovery->Baseline IV_Study IV Single Ascending Dose Study Baseline->IV_Study Oral_Study Oral Dose Study Baseline->Oral_Study Data_Collection Continuous Cardiovascular Monitoring + PK Blood Sampling IV_Study->Data_Collection Oral_Study->Data_Collection PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Data_Collection->PK_PD_Analysis Report Final Report and Risk Assessment PK_PD_Analysis->Report

References

Application Notes and Protocols for the Extraction and Isolation of Dofetilide N-oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent and selective Class III antiarrhythmic agent used for the management of atrial fibrillation and flutter. Its metabolism in vivo leads to the formation of several metabolites, including Dofetilide N-oxide. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is critical for comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies. However, the inherent instability of N-oxide metabolites, which can revert to the parent drug, presents a significant bioanalytical challenge.[1][2][3]

These application notes provide detailed protocols for the extraction and isolation of this compound from biological matrices, focusing on methods that ensure analyte stability and provide clean extracts suitable for sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described include Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Physicochemical Properties of Dofetilide and this compound

A thorough understanding of the physicochemical properties of Dofetilide and its N-oxide metabolite is fundamental to developing effective extraction strategies. Dofetilide is a tertiary amine, making it a basic compound.[4] Its N-oxide metabolite, while more polar, retains basic characteristics that can be exploited for selective extraction.

PropertyDofetilideThis compoundReference
Molecular FormulaC19H27N3O5S2C19H27N3O6S2[4]
Molecular Weight441.6 g/mol 457.6 g/mol [4]
pKa (tertiary amine)~8.8-9.4Expected to be lower than parent[4]
Log D (pH 7.4)0.93Expected to be lower (more hydrophilic)[4]

General Considerations for Sample Handling and Stability

The stability of N-oxide metabolites is a critical consideration during sample collection, storage, and processing to prevent their reduction back to the parent amine.[1][2]

  • pH Control: Maintain samples at a neutral or near-neutral pH to minimize degradation.

  • Temperature: Avoid exposing samples to high temperatures during processing. All centrifugation steps should ideally be performed under refrigeration. Evaporation steps should be conducted at temperatures not exceeding 40°C.[2]

  • Choice of Solvents: Studies have shown that acetonitrile is often superior to methanol for protein precipitation as it minimizes the conversion of N-oxides to the parent drug.[1]

  • Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification, as it will co-elute and experience similar matrix effects and ionization suppression/enhancement.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis.

Objective: To remove proteins from plasma samples prior to direct injection or further cleanup.

Materials:

  • Human or animal plasma containing this compound

  • This compound stable isotope-labeled internal standard (if available)

  • Acetonitrile (HPLC grade), chilled

  • Centrifuge capable of 10,000 x g

  • Vortex mixer

Experimental Protocol:

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of chilled acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.

Expected Performance: The following table provides expected recovery and matrix effect data based on similar N-oxide compounds. Actual values must be determined during method validation.

AnalyteRecovery (%)Matrix Effect (%)
This compound> 90%85-115%

Diagram of Protein Precipitation Workflow:

plasma Plasma Sample (100 µL) + Internal Standard acetonitrile Add Chilled Acetonitrile (300 µL) plasma->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for this compound.

Protocol 2: Solid-Phase Extraction (SPE) from Biological Matrices

Solid-phase extraction offers superior cleanup compared to protein precipitation, resulting in cleaner extracts and reduced matrix effects. A mixed-mode cation exchange SPE is recommended to leverage both the hydrophobic and basic properties of this compound.[5][6]

Objective: To isolate and concentrate this compound from plasma or urine while removing endogenous interferences.

Materials:

  • Mixed-mode C8/Strong Cation Exchange (SCX) SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Phosphate buffer (100 mM, pH 6.0)

  • SPE vacuum manifold

  • Nitrogen evaporator

Experimental Protocol:

1. Sample Pre-treatment:

  • Plasma/Serum: To 1 mL of plasma/serum, add the internal standard. Add 1 mL of 2% formic acid in water to precipitate proteins.[5] Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. The supernatant is the pre-treated sample.

  • Urine: To 1 mL of urine, add the internal standard. Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.[5] Centrifuge at 10,000 x g for 10 minutes to remove particulates. The supernatant is the pre-treated sample.

2. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 2 mL of the appropriate pre-treatment buffer (2% formic acid for plasma, 100 mM phosphate buffer for urine).

  • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and polar impurities.

    • Wash the cartridge with 2 mL of methanol to remove non-polar, non-basic impurities.

  • Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.[5] The basic modifier neutralizes the charge on the analyte, and the organic solvent disrupts the non-polar interactions, leading to elution.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Expected Performance: The following table provides expected recovery and matrix effect data based on similar N-oxide compounds. Actual values must be determined during method validation.

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compoundPlasma> 85%90-110%
This compoundUrine> 90%95-105%

Diagram of Solid-Phase Extraction Workflow:

cluster_0 Sample Pre-treatment cluster_1 SPE Cartridge Steps cluster_2 Post-Elution pretreatment Plasma or Urine Sample + Internal Standard + Buffer/Acid centrifuge_pre Centrifuge pretreatment->centrifuge_pre supernatant_pre Collect Supernatant centrifuge_pre->supernatant_pre load 3. Load Sample supernatant_pre->load condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (Buffer) condition->equilibrate equilibrate->load wash 4. Wash (Water, Methanol) load->wash elute 5. Elute (5% NH4OH in Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute analysis_spe LC-MS/MS Analysis reconstitute->analysis_spe

Caption: Solid-Phase Extraction Workflow for this compound.

Protocol 3: Liquid-Liquid Extraction (LLE) from Biological Matrices

Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. For a basic compound like this compound, extraction into an organic solvent under basic conditions is a viable strategy.

Objective: To extract this compound from an aqueous biological matrix into an organic solvent.

Materials:

  • Biological matrix (plasma or urine)

  • Internal standard

  • Ammonium carbonate buffer (100 mM, pH 9.0)

  • Extraction solvent (e.g., Ethyl acetate:Isopropanol, 9:1 v/v)

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocol:

  • Sample Preparation: To 1 mL of plasma or urine in a centrifuge tube, add the internal standard.

  • pH Adjustment: Add 0.5 mL of 100 mM ammonium carbonate buffer (pH 9.0) to basify the sample.

  • Extraction: Add 3 mL of the extraction solvent (Ethyl acetate:Isopropanol, 9:1 v/v).

  • Mixing: Vortex the mixture for 10 minutes to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Expected Performance: The following table provides expected recovery and matrix effect data based on similar N-oxide compounds. Actual values must be determined during method validation.

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compoundPlasma> 80%85-115%
This compoundUrine> 85%90-110%

Diagram of Liquid-Liquid Extraction Workflow:

sample Biological Sample (1 mL) + Internal Standard ph_adjust Add Buffer (pH 9.0) sample->ph_adjust add_solvent Add Extraction Solvent (3 mL) ph_adjust->add_solvent vortex_lle Vortex (10 min) add_solvent->vortex_lle centrifuge_lle Centrifuge (3,000 x g, 5 min) vortex_lle->centrifuge_lle collect_organic Collect Organic Layer centrifuge_lle->collect_organic dry_lle Evaporate to Dryness collect_organic->dry_lle reconstitute_lle Reconstitute dry_lle->reconstitute_lle analysis_lle LC-MS/MS Analysis reconstitute_lle->analysis_lle

Caption: Liquid-Liquid Extraction Workflow for this compound.

Conclusion

The protocols described provide robust and reliable methods for the extraction and isolation of this compound from biological matrices. The choice of method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the biological matrix. Protein precipitation offers a rapid, high-throughput solution, while solid-phase extraction provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity. Liquid-liquid extraction serves as a valuable alternative. For all methods, careful attention to sample handling, particularly pH and temperature control, is paramount to ensure the stability of the this compound metabolite. It is essential to validate the chosen method for the specific biological matrix and analytical instrumentation to ensure accurate and reproducible results.

References

Application Note: NMR and Mass Spectrometry Characterization of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization of Dofetilide N-oxide, a metabolite of the antiarrhythmic drug Dofetilide, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation and flutter. It is metabolized in the body to a limited extent, with one of the identified metabolites being this compound.[1][2][3] Accurate identification and characterization of such metabolites are crucial for understanding the drug's metabolic fate, safety profile, and for regulatory submissions. This application note outlines the analytical methodologies for the comprehensive characterization of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₉H₂₇N₃O₆S₂[4]
Molecular Weight457.56 g/mol [4]
CAS Number144449-71-8[4]

Experimental Protocols

Synthesis and Purification of this compound (Reference Standard)

A reference standard of this compound can be synthesized and purified to facilitate its characterization.

Workflow for Synthesis and Purification:

cluster_synthesis Synthesis cluster_purification Purification dofetilide Dofetilide oxidation Oxidation with m-CPBA or H₂O₂ dofetilide->oxidation mixture Reaction Mixture (this compound, Dofetilide, by-products) oxidation->mixture hplc Preparative HPLC mixture->hplc fractions Collect Fractions hplc->fractions evaporation Solvent Evaporation fractions->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Protocol:

  • Oxidation: Dissolve Dofetilide in a suitable solvent such as methanol or dichloromethane. Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) dropwise at a controlled temperature (e.g., 0-5 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent.

  • Purification: Purify the resulting mixture using preparative HPLC to isolate this compound from the unreacted Dofetilide and other by-products.

  • Verification: Confirm the purity of the isolated compound using analytical HPLC.

Mass Spectrometry Analysis

Logical Workflow for MS Characterization:

sample This compound Sample lc LC Separation sample->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Full Scan MS (MS1) Determine [M+H]⁺ esi->ms1 ms2 Tandem MS (MS/MS) Fragment [M+H]⁺ esi->ms2 data Data Analysis (Fragmentation Pathway) ms1->data ms2->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Method:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
MS1 Scan Range m/z 100-1000
MS/MS Data-dependent acquisition on the most intense ions from the MS1 scan.
Collision Energy Ramped (e.g., 10-40 eV)

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/zDescription
[M+H]⁺ 458.1447~458.14Protonated molecular ion
[M+H-16]⁺ 442.1498~442.15Loss of oxygen (characteristic of N-oxides)[5][6]
Further Fragments -VariousSee predicted fragmentation pathway below.

Predicted Fragmentation Pathway of this compound:

parent [M+H]⁺ m/z 458.14 loss_O [M+H-O]⁺ m/z 442.15 parent->loss_O -O frag1 Fragment 1 m/z ~198 loss_O->frag1 cleavage frag2 Fragment 2 m/z ~260 loss_O->frag2 cleavage

Caption: Predicted major fragmentation pathway for this compound.

NMR Spectroscopy Analysis

Workflow for NMR Characterization:

sample Purified this compound dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) sample->dissolve nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D NMR) dissolve->nmr_acq processing Data Processing and Structure Elucidation nmr_acq->processing

Caption: Workflow for the NMR analysis of this compound.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Predicted ¹H and ¹³C NMR Data:

The formation of the N-oxide will induce chemical shift changes in the protons and carbons near the oxidized nitrogen atom compared to the parent Dofetilide molecule. Specifically, the N-methyl group and the adjacent methylene protons are expected to be deshielded (shifted to a higher ppm value).

Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsPredicted δ (ppm)MultiplicityIntegration
Aromatic protons6.8 - 7.5m8H
-OCH₂-~4.2t2H
-NCH₂- (adjacent to ether)~3.5t2H
Ar-CH₂-~3.0t2H
-NCH₂- (adjacent to phenyl)~3.2t2H
-SO₂CH₃~2.9s6H
N-CH₃~3.1s3H
-NHSO₂-~9.5s2H

Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonsPredicted δ (ppm)
Aromatic carbons110 - 160
-OCH₂-~65
-NCH₂- (adjacent to ether)~55
Ar-CH₂-~30
-NCH₂- (adjacent to phenyl)~58
-SO₂CH₃~40
N-CH₃~50

Summary of Characterization Data

The combination of high-resolution mass spectrometry and multidimensional NMR provides a robust dataset for the unambiguous identification and structural elucidation of this compound. The characteristic loss of an oxygen atom in the mass spectrum is a key indicator of the N-oxide functionality. The downfield shifts of the N-methyl and adjacent methylene groups in the NMR spectra, when compared to Dofetilide, confirm the site of oxidation.

This application note provides a comprehensive framework for researchers and analytical scientists to characterize this compound, ensuring accurate identification and contributing to a more complete understanding of Dofetilide's metabolic profile.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dofetilide is a potent Class III antiarrhythmic agent used for the management of atrial fibrillation and atrial flutter.[1] Its metabolism is a critical aspect of its pharmacokinetic profile, with N-oxidation being one of the metabolic pathways.[1] The identification and characterization of metabolites such as Dofetilide N-oxide are essential for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions. High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity for the identification of drug metabolites, providing high-accuracy mass measurements that facilitate confident structural elucidation.[2] This application note provides a detailed protocol for the identification of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Metabolic Pathway of Dofetilide

Dofetilide undergoes metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several metabolites, including this compound.[1] The N-oxidation occurs at the tertiary amine of the dofetilide molecule.

Dofetilide Dofetilide N_Oxide This compound Dofetilide->N_Oxide CYP3A4 (N-oxidation)

Caption: Metabolic conversion of Dofetilide to this compound.

Experimental Protocols

Sample Preparation (Human Plasma)

A protein precipitation method is a rapid and effective technique for extracting dofetilide and its metabolites from plasma samples.

Materials:

  • Human plasma sample

  • Acetonitrile (LC-MS grade) containing an internal standard (e.g., Dofetilide-d4)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Protocol:

  • To 100 µL of human plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

HRMS Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS and Data-Dependent MS/MS (dd-MS2)
Mass Range m/z 100-1000
Resolution > 60,000 FWHM
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Temp 350°C

| Collision Energy (HCD/CID) | Stepped (e.g., 20, 30, 40 eV) |

Data Presentation

The high mass accuracy of HRMS allows for the confident identification of this compound based on its theoretical exact mass.

CompoundMolecular FormulaTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
DofetilideC₁₉H₂₇N₃O₅S₂442.1465
This compound C₁₉H₂₇N₃O₆S₂ 458.1414

Note: Observed m/z and Mass Error are dependent on experimental conditions and instrument calibration.

Fragmentation Analysis

In the MS/MS spectrum of this compound, a characteristic neutral loss of an oxygen atom (-16 Da) is expected, which is a common fragmentation pathway for N-oxides.[3]

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure/Description
458.1414442.1465[M+H-O]⁺ (Loss of Oxygen)
458.1414Further fragmentationConsistent with Dofetilide fragmentation pattern

Experimental Workflow

The overall workflow for the identification of this compound is summarized in the following diagram.

cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant LC LC Separation Supernatant->LC HRMS HRMS Detection (Full Scan & dd-MS2) LC->HRMS Extraction Extracted Ion Chromatogram HRMS->Extraction Identification Accurate Mass Identification Extraction->Identification Fragmentation MS/MS Fragmentation Analysis Identification->Fragmentation

Caption: Workflow for this compound identification.

Conclusion

This application note provides a comprehensive protocol for the identification of this compound in human plasma using LC-HRMS. The high resolution and mass accuracy of this technique enable confident identification of the metabolite, which is crucial for drug metabolism and pharmacokinetic studies in the development of dofetilide and other pharmaceuticals. The provided experimental parameters can be adapted and optimized for specific instrumentation and research needs.

References

Troubleshooting & Optimization

Dofetilide N-oxide stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dofetilide N-oxide in various solvent systems. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound typically formed?

A1: this compound is primarily formed as a degradation product of dofetilide under oxidative stress conditions.[1][2] Forced degradation studies on dofetilide have shown that exposure to oxidizing agents leads to the formation of the N-oxide derivative. It is also a known metabolite of dofetilide.

Q2: What is the general stability of tertiary amine N-oxides like this compound?

A2: Generally, tertiary amine N-oxides are stable compounds at room temperature.[2] However, their stability can be influenced by several factors including temperature, the presence of certain chemical groups in the molecule, and the solvent system used. They can be susceptible to thermal degradation and specific rearrangements.

Q3: How does the solvent system affect the stability of this compound?

A3: While specific data for this compound is limited, polar protic solvents (e.g., water, alcohols) can stabilize N-oxides through hydrogen bonding.[3] In contrast, aprotic solvents may offer less stabilization. The choice of solvent is a critical consideration for sample preparation, storage, and analysis.

Q4: Are there any known incompatibilities of this compound with common solvents or reagents?

Q5: What are the recommended storage conditions for this compound solutions?

A5: Based on general knowledge of N-oxide stability, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C or frozen) and protected from light to minimize potential degradation. The choice of a stable solvent, preferably a polar protic one, is also advised. For long-term storage, aliquoting the solution can prevent multiple freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution
Symptom Possible Cause Suggested Solution
Appearance of new peaks in HPLC chromatogram.Solvent Instability: The solvent system may not be optimal for this compound stability.Prepare fresh solutions daily. If using organic solvents, ensure they are high purity and free of peroxides. Consider switching to a more stabilizing polar protic solvent like methanol or water if compatible with your assay.
Temperature Effects: Elevated temperatures during sample preparation or storage can accelerate degradation.Maintain low temperatures throughout your experimental workflow. Use ice baths for sample preparation and store solutions at recommended low temperatures.
Presence of Contaminants: Trace amounts of reducing agents or metal ions can catalyze degradation.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned.
Photodegradation: Exposure to light, especially UV light, can cause degradation.Protect solutions from light by using amber vials or covering containers with aluminum foil.
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak tailing or fronting.Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound.Adjust the pH of the aqueous component of your mobile phase. A forced degradation study of dofetilide utilized a mobile phase with ammonium acetate buffer at pH 6.2, which could be a good starting point.[1][2]
Secondary Interactions with Stationary Phase: The analyte may be interacting with active sites on the HPLC column.Use a column with end-capping. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups.
Poor resolution from other components.Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio may not be ideal for separation.Optimize the gradient or isocratic mobile phase composition. A gradient elution with acetonitrile and ammonium acetate buffer has been shown to be effective for separating dofetilide and its degradation products, including the N-oxide.[1][2]

Data Summary

The following table summarizes the conditions under which this compound was identified as a degradation product in a forced degradation study of dofetilide. This provides insight into the conditions that may lead to its formation.

Stress Condition Reagents and Conditions Formation of this compound (DP4) Reference
Oxidative30% H₂O₂ at room temperature for 24hYes[1][2]

Experimental Protocols

Protocol: Stability Indicating HPLC Method for Dofetilide and its N-oxide

This method is adapted from a published forced degradation study of dofetilide.[1][2]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Column: Kromasil 100 C8 (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium acetate buffer (pH 6.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-32 min: 90-10% B (linear gradient)

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase A) to a known concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare this compound stock solution in selected solvent B Aliquot into separate vials for each stress condition A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) E Oxidative (e.g., 3% H₂O₂, RT) F Thermal (e.g., 60°C in solution) G Photolytic (UV/Vis light exposure) H Withdraw samples at specified time points C->H D->H E->H F->H G->H I Neutralize/quench reaction if necessary H->I J Analyze by Stability-Indicating HPLC Method I->J K Quantify remaining this compound and degradation products J->K

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Tree Start Unexpected peak in HPLC chromatogram Q1 Is the peak present in the blank injection (solvent only)? Start->Q1 A1_Yes Peak is a solvent impurity or system peak. Q1->A1_Yes Yes A1_No Peak is likely a degradant. Q1->A1_No No Q2 Was the sample exposed to light, heat, or incompatible reagents? A1_No->Q2 A2_Yes Review sample handling and storage procedures. Implement protective measures (e.g., amber vials, temperature control). Q2->A2_Yes Yes A2_No Consider inherent instability in the chosen solvent system. Q2->A2_No No Q3 Is the solvent polar protic? A2_No->Q3 A3_No Consider switching to a polar protic solvent (e.g., methanol, water) to enhance stability. Q3->A3_No No A3_Yes Further investigation needed. Consider LC-MS to identify the degradation product. Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for unexpected peaks in HPLC analysis.

References

Optimizing mass spectrometry parameters for Dofetilide N-oxide detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical support for optimizing the mass spectrometric detection of Dofetilide N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?

A1: this compound has a molecular weight of approximately 457.6 g/mol .[1] In positive ionization mode, you should target the protonated molecule, [M+H]⁺, at an m/z of approximately 458.5.

Q2: I am not detecting a signal for this compound. What are the first things to check?

A2: First, confirm the instrument is tuned and calibrated according to the manufacturer's specifications. Second, verify your sample preparation; ensure the pH is appropriate to maintain the stability of the analyte. Third, inject a known standard of the parent drug, Dofetilide, to confirm system suitability (column performance, source spray stability). If Dofetilide is detected, the issue is likely specific to the N-oxide's concentration or stability.

Q3: My peak shape for this compound is poor (tailing or broad). What can I do?

A3: Poor peak shape is often a chromatography issue.[2]

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. Using a small amount of formic acid (e.g., 0.1%) is common for improving peak shape for compounds like Dofetilide.[3]

  • Column Choice: A C18 column is typically used for Dofetilide analysis.[3][4] Ensure your column is not degraded or contaminated.

  • Injection Solvent: The injection solvent should be weaker than the initial mobile phase to prevent peak distortion. If you are using a high percentage of organic solvent to dissolve your sample, try to dilute it in the initial mobile phase.[5]

Q4: How can I distinguish this compound from a hydroxylated Dofetilide isomer?

A4: These isomers will have the same precursor mass. Their distinction relies on chromatography and fragmentation patterns.

  • Chromatography: They will likely have different retention times on a reverse-phase column.

  • MS/MS Fragmentation: Under collision-induced dissociation (CID), hydroxylated metabolites often show a significant neutral loss of water (-18 Da). In contrast, N-oxides typically show minimal water loss.[6] If using Atmospheric Pressure Chemical Ionization (APCI) or a high-temperature ESI source, N-oxides may show a characteristic neutral loss of oxygen (-16 Da).[6]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal Detected

This guide provides a systematic approach to troubleshooting low sensitivity for this compound.

G start Start: Low/No Signal for this compound check_parent Is parent drug (Dofetilide) signal strong? start->check_parent check_system Troubleshoot LC-MS System: - Check for leaks - Verify spray stability - Clean ion source - Check detector check_parent->check_system No check_analyte Is analyte concentration above LLOQ? check_parent->check_analyte Yes optimize_ms Optimize MS Parameters: - Infuse N-oxide standard - Optimize source voltage & gas flows - Optimize collision energy for a stable product ion check_analyte->optimize_ms Yes increase_conc Increase sample concentration or injection volume check_analyte->increase_conc No check_stability Investigate Analyte Stability: - Check sample prep pH - Evaluate freeze-thaw stability - Assess autosampler stability optimize_ms->check_stability

Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Background Noise or Interfering Peaks

High background can mask the analyte signal, especially at low concentrations.

  • Step 1: Identify the Source. Run a blank injection (injection solvent only) followed by a double blank (extracted matrix from a control sample). If the noise is in the solvent blank, the contamination is from your solvents, mobile phase, or the system itself.[2] If it appears in the double blank, it is a matrix interference.

  • Step 2: Clean the System. If the source is the system, flush the LC with high-purity solvents. Ensure mobile phase additives are fresh and LC-MS grade.[5] Contamination can build up in the ion source, which may require cleaning.

  • Step 3: Improve Sample Cleanup. If the interference is from the sample matrix, enhance your sample preparation. Protein precipitation is a common first step, but for complex matrices, consider a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

  • Step 4: Optimize Chromatography. Adjust the LC gradient to better resolve the this compound peak from interfering compounds. A shallower, longer gradient can improve separation.

  • Step 5: Confirm Product Ion Specificity. Ensure the product ion you are monitoring is specific to this compound and not a fragment from a co-eluting interference. Analyze the MS/MS spectrum of the interfering peak to confirm it does not produce the same product ion.

Experimental Protocols & Data

Suggested LC-MS/MS Parameters

The following parameters are suggested starting points for method development. Optimization is required for your specific instrumentation and application.

Table 1: Example Liquid Chromatography Parameters

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate
Column Temp 40 °C

| Injection Volume | 5 µL |

This protocol is adapted from established methods for the parent drug, Dofetilide.[3][8]

Table 2: Predicted Mass Spectrometry Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Dofetilide 442.2 407.2 100 25-35
This compound 458.2 442.2 100 15-25
This compound 458.2 245.1 100 30-40

| Dofetilide-d4 (IS) | 446.2 | 411.2 | 100 | 25-35 |

Note: this compound parameters are predictive. The transition 458.2 > 442.2 corresponds to a potential in-source or low-energy collision loss of oxygen. The 458.2 > 245.1 transition is predicted based on the stable fragment of the parent drug.

Sample Preparation Protocol: Protein Precipitation

This is a rapid and effective method for cleaning plasma samples.

G cluster_0 Sample Preparation Workflow s1 Pipette 50 µL plasma sample s2 Add 150 µL Acetonitrile with Internal Standard (e.g., Dofetilide-d4) s1->s2 s3 Vortex (1 minute) s2->s3 s4 Centrifuge (14,000 rpm, 10 min) s3->s4 s5 Transfer supernatant to clean vial s4->s5 s6 Inject into LC-MS/MS system s5->s6

Caption: A typical protein precipitation workflow for plasma samples.

Predicted Fragmentation Pathway

Understanding the fragmentation is key to selecting specific and robust MRM transitions. This compound is predicted to fragment via two primary pathways under ESI-MS/MS conditions: a low-energy loss of the N-oxide oxygen and a higher-energy fragmentation of the core structure similar to the parent drug.

G cluster_0 Collision-Induced Dissociation (CID) parent This compound [M+H]⁺ m/z 458.2 loss_O Loss of Oxygen (-16 Da) [Low Collision Energy] parent->loss_O Pathway A frag_core Core Fragmentation [High Collision Energy] parent->frag_core Pathway B product1 Product Ion 1 (Dofetilide) [M+H-O]⁺ m/z 442.2 loss_O->product1 product2 Product Ion 2 (Core Fragment) m/z 245.1 frag_core->product2

Caption: Predicted fragmentation pathways for this compound.

References

Technical Support Center: Synthesis of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dofetilide N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

A1: this compound is a primary metabolite of Dofetilide, a class III antiarrhythmic agent.[1] It is often synthesized as an analytical standard for pharmacokinetic and drug metabolism studies to accurately quantify the metabolite in biological samples.[2][3]

Q2: What are the common methods for synthesizing this compound?

A2: The synthesis of this compound involves the oxidation of the tertiary amine group in Dofetilide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and a urea-hydrogen peroxide adduct.[4][5][6]

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: Key parameters to optimize include the choice of oxidizing agent, the stoichiometry of the reactants, reaction temperature, and the choice of solvent. Careful control of these factors can minimize side reactions and improve the overall yield and purity of this compound.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). TLC can be visualized using a Dragendorff reagent or UV light (254 nm), where the N-oxide product will likely have a different Rf value than the starting material, Dofetilide.[7][8][9] HPLC provides a more quantitative assessment of the conversion of Dofetilide to its N-oxide.

Q5: Are there any known stability issues with this compound?

A5: this compound is a stable compound that can be stored for an extended period under appropriate conditions. For long-term storage, it is recommended to keep the compound at -20°C.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Product - Inactive oxidizing agent. - Insufficient amount of oxidizing agent. - Reaction temperature is too low.- Use a fresh batch of the oxidizing agent. - Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). - Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Byproducts - Over-oxidation of the desired product. - Reaction with other functional groups in the Dofetilide molecule. - Decomposition of the N-oxide product.- Use a milder oxidizing agent (e.g., urea-hydrogen peroxide instead of m-CPBA). - Maintain a low reaction temperature (e.g., 0°C to room temperature). - Reduce the reaction time and monitor closely by TLC or HPLC.
Difficult Purification - The high polarity of this compound. - Co-elution of the product with starting material or byproducts.- Use a more polar solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane). - Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica.[10] - If using m-CPBA, ensure complete quenching and removal of m-chlorobenzoic acid during workup.
Product is an Oil Instead of a Solid - Presence of residual solvent. - The product is impure.- Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent to induce crystallization. - If trituration fails, re-purify the product by column chromatography.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA
  • Dissolution: Dissolve Dofetilide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent to the cooled Dofetilide solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Workup: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Protocol 2: Synthesis of this compound using Urea-Hydrogen Peroxide Adduct (UHP)
  • Dissolution: Dissolve Dofetilide (1 equivalent) in a solvent such as methanol or acetonitrile.

  • Addition of Oxidant: Add solid urea-hydrogen peroxide adduct (1.5-2.0 equivalents) to the solution.

  • Catalyst (Optional): In some cases, a catalytic amount of a metal catalyst (e.g., sodium tungstate) can be added to facilitate the oxidation.[5][12]

  • Reaction: Stir the mixture at room temperature to 50°C and monitor the reaction progress.

  • Workup: After the reaction is complete, the excess UHP can be decomposed by adding a small amount of manganese dioxide. Filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis (Illustrative Data)

Parameter Method A (m-CPBA) Method B (UHP)
Oxidizing Agent m-CPBAUrea-Hydrogen Peroxide
Solvent DichloromethaneMethanol
Temperature 0°C to RT50°C
Reaction Time 2-4 hours6-8 hours
Typical Yield 75-85%60-75%
Key Byproducts m-chlorobenzoic acidUnreacted UHP

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product dofetilide Dofetilide dissolution Dissolve Dofetilide in Solvent dofetilide->dissolution oxidant Oxidizing Agent (m-CPBA or UHP) addition Add Oxidant oxidant->addition dissolution->addition stirring Stir at Controlled Temperature addition->stirring monitoring Monitor by TLC/HPLC stirring->monitoring quenching Quench Excess Oxidant monitoring->quenching extraction Aqueous Workup & Extraction quenching->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield or Incomplete Reaction inactive_reagent Inactive Oxidant start->inactive_reagent insufficient_reagent Insufficient Oxidant start->insufficient_reagent low_temp Low Temperature start->low_temp fresh_reagent Use Fresh Oxidant inactive_reagent->fresh_reagent increase_equiv Increase Equivalents insufficient_reagent->increase_equiv increase_temp Increase Temperature low_temp->increase_temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Dofetilide N-oxide Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Dofetilide N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the quantification of this compound in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Sample Preparation

Q1: I am observing low recovery of this compound from my plasma samples. What are the potential causes and solutions?

A1: Low recovery can stem from several factors related to the inherent properties of this compound and the extraction procedure.

  • Analyte Instability: this compound, like many N-oxide metabolites, can be unstable and may degrade back to the parent drug, dofetilide.[1] This process can be influenced by temperature, pH, and the presence of certain enzymes or reducing agents in the matrix.

    • Troubleshooting Steps:

      • Minimize Sample Handling Time: Process samples as quickly as possible and keep them on ice or at 4°C throughout the extraction process.

      • pH Control: Maintain a neutral or near-neutral pH during extraction, as acidic or strongly basic conditions can promote degradation.[1]

      • Antioxidants: While sometimes beneficial, the use of antioxidants should be approached with caution as they can potentially interfere with the assay or, in some cases, promote degradation. Their effect should be thoroughly evaluated during method development.[1]

  • Poor Solubility: this compound has poor solubility in many common organic solvents used for extraction.

    • Troubleshooting Steps:

      • Solvent Selection: Consider using Dimethyl Sulfoxide (DMSO) for initial dissolution if preparing standards, as this compound is reported to be soluble in DMSO at 1 mg/mL. For extraction, a systematic evaluation of different organic solvents and their mixtures is recommended. While a protein precipitation method using acetonitrile or methanol is common for dofetilide, the polarity of this compound may require a different approach.

      • Reconstitution Solvent: After evaporation of the extraction solvent, ensure the reconstitution solvent is optimized for this compound solubility to prevent it from precipitating before injection. A mixture of aqueous and organic solvents, similar to the initial mobile phase, is often a good starting point.

  • Inefficient Extraction Method: The chosen extraction technique may not be optimal for this compound.

    • Troubleshooting Steps:

      • Protein Precipitation (PPT): This is a simple and common method. For N-oxides, acetonitrile has been shown to be a better choice than methanol in some cases to minimize degradation.

      • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract but requires careful optimization of the extraction solvent and pH to ensure efficient partitioning of the polar N-oxide metabolite.

      • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and high recovery, but requires significant method development to select the appropriate sorbent and elution conditions for the polar this compound.

Q2: I am seeing a high degree of variability in my results between replicate samples. What could be the cause?

A2: High variability is often linked to inconsistent sample handling and the instability of the analyte.

  • Inconsistent Sample Handling: Minor variations in timing, temperature, or vortexing during the extraction process can be magnified when dealing with an unstable analyte.

    • Troubleshooting Steps:

      • Standardize Workflow: Ensure that all samples, calibrators, and quality controls are treated identically and for the same duration at each step of the extraction process.

      • Automate if Possible: Automation of liquid handling steps can significantly reduce variability.

  • Analyte Adsorption: Polar analytes like N-oxides can adsorb to glass or plastic surfaces.

    • Troubleshooting Steps:

      • Use Low-Bind Consumables: Employ low-adsorption polypropylene tubes and pipette tips.

      • Include Additives: The addition of a small amount of a non-ionic surfactant or an organic solvent to the sample matrix can sometimes reduce adsorption.

Liquid Chromatography

Q3: I am experiencing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound. How can I improve it?

A3: Poor peak shape is a common chromatographic issue that can often be resolved by optimizing the mobile phase and column conditions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, consequently, the peak shape of ionizable compounds like this compound.

    • Troubleshooting Steps:

      • pH Screening: Experiment with a range of mobile phase pH values. Since this compound is a polar, basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) is often a good starting point for reversed-phase chromatography.

  • Secondary Interactions with the Column: The analyte may be interacting with active sites on the stationary phase, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns with robust end-capping are less prone to secondary interactions.

      • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (use with caution as it can suppress MS signal) or a higher concentration of buffer, can sometimes improve peak shape.

  • Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Troubleshooting Steps:

      • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

Q4: this compound is co-eluting with an interfering peak from the matrix. What can I do to improve separation?

A4: Co-elution with matrix components can lead to ion suppression or enhancement and inaccurate quantification.

  • Insufficient Chromatographic Resolution: The current LC method may not have enough resolving power.

    • Troubleshooting Steps:

      • Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.

      • Change Stationary Phase: If gradient optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl column) that may offer different selectivity.

      • Improve Sample Cleanup: A more rigorous sample preparation method (e.g., LLE or SPE instead of PPT) can remove many interfering matrix components.

Mass Spectrometry

Q5: I am observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis. What are the potential issues?

A5: A weak or unstable signal can be due to issues with ionization, in-source fragmentation, or matrix effects.

  • Inefficient Ionization: this compound may not be ionizing efficiently under the current source conditions.

    • Troubleshooting Steps:

      • Optimize Source Parameters: Systematically optimize electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas).

      • Mobile Phase Modifiers: Ensure the mobile phase contains an appropriate modifier to promote ionization (e.g., formic acid or ammonium formate for positive ion mode).

  • In-Source Fragmentation: N-oxide compounds are known to be susceptible to in-source fragmentation, where the N-oxide bond breaks in the ion source before entering the mass analyzer. This can lead to a reduced signal for the intended precursor ion and an increased signal for the parent drug. A characteristic in-source fragment for N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺).

    • Troubleshooting Steps:

      • Tune MS Parameters: Lower the declustering potential (or fragmentor voltage) to reduce the energy in the source and minimize in-source fragmentation.

      • Source Temperature: Lowering the source temperature can sometimes reduce thermal degradation and in-source fragmentation.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.

    • Troubleshooting Steps:

      • Improve Chromatography: As mentioned in Q4, improve the chromatographic separation to move the this compound peak away from regions of significant matrix suppression.

      • Enhance Sample Cleanup: Use a more effective sample preparation method to remove interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If one is not available, a structural analog may be used, but its ability to track the analyte should be carefully validated.

Data Presentation

Table 1: Physicochemical Properties of Dofetilide and this compound

PropertyDofetilideThis compound
Molecular Formula C₁₉H₂₇N₃O₅S₂C₁₉H₂₇N₃O₆S₂
Molecular Weight 441.6 g/mol 457.6 g/mol
Solubility Soluble in DMSOSoluble in DMSO (1 mg/mL)
Insoluble in DMF, Ethanol, PBS (pH 7.2)

Table 2: Example UPLC-MS/MS Parameters for Dofetilide (as a starting point for this compound method development)

ParameterValue
LC System UPLC System
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate
Injection Volume 1 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Dofetilide) To be determined empirically (Precursor ion would be m/z 442.2)
MRM Transition (this compound) To be determined empirically (Precursor ion would be m/z 458.2)
Internal Standard Dofetilide-d4 (for dofetilide analysis)

Experimental Protocols

Key Experiment: Protein Precipitation for Plasma Samples (Based on Dofetilide Method)

This protocol is a starting point and should be optimized for this compound.

  • Sample Preparation:

    • To 100 µL of plasma sample (blank, standard, QC, or unknown) in a low-adsorption microcentrifuge tube, add 25 µL of internal standard working solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation (Optional but recommended for concentration):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the initial LC mobile phase conditions.

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume onto the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_SamplePrep Sample Preparation Troubleshooting cluster_LC Chromatography Troubleshooting cluster_MS Mass Spectrometry Troubleshooting Problem Poor Analytical Result (e.g., Low Recovery, High Variability, Poor Peak Shape) Check_Stability Assess Analyte Stability - Minimize handling time - Control pH - Keep samples cold Problem->Check_Stability Low Recovery/ High Variability Check_Solubility Verify Analyte Solubility - Optimize extraction solvent - Optimize reconstitution solvent Problem->Check_Solubility Low Recovery Check_Method Evaluate Extraction Method - Compare PPT, LLE, SPE Problem->Check_Method Low Recovery Check_MobilePhase Optimize Mobile Phase - Adjust pH - Modify organic content Problem->Check_MobilePhase Poor Peak Shape Check_Column Evaluate Column Performance - Use high-quality column - Consider different stationary phase Problem->Check_Column Poor Peak Shape Check_Coelution Address Co-elution - Adjust gradient - Improve sample cleanup Problem->Check_Coelution Interference Check_Ionization Optimize Ionization - Tune source parameters - Use mobile phase modifiers Problem->Check_Ionization Weak Signal Check_InSource Minimize In-Source Fragmentation - Lower declustering potential - Reduce source temperature Problem->Check_InSource Weak Signal/ Parent Drug Interference Check_MatrixEffect Mitigate Matrix Effects - Improve chromatography - Use stable isotope-labeled IS Problem->Check_MatrixEffect Inconsistent Signal Solution Optimized & Validated Assay Check_Stability->Solution Check_Solubility->Solution Check_Method->Solution Check_MobilePhase->Solution Check_Column->Solution Check_Coelution->Solution Check_Ionization->Solution Check_InSource->Solution Check_MatrixEffect->Solution

Caption: A logical workflow for troubleshooting common issues in bioanalytical assays.

N_Oxide_Instability cluster_Analyte Analyte in Biological Matrix cluster_Degradation Potential Degradation Pathways cluster_Factors Influencing Factors Dofetilide_N_Oxide This compound Dofetilide Dofetilide (Parent Drug) Dofetilide_N_Oxide->Dofetilide Reduction (e.g., during sample handling, in-source fragmentation) Other_Degradants Other Degradation Products Dofetilide_N_Oxide->Other_Degradants Other Reactions (e.g., hydrolysis) Temperature High Temperature Temperature->Dofetilide_N_Oxide pH Non-neutral pH pH->Dofetilide_N_Oxide Reducing_Agents Reducing Agents in Matrix Reducing_Agents->Dofetilide_N_Oxide MS_Source_Conditions High Source Energy MS_Source_Conditions->Dofetilide_N_Oxide

Caption: Factors contributing to the instability of this compound.

References

Preventing degradation of Dofetilide N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dofetilide N-oxide during sample preparation.

Troubleshooting Guide: Preventing this compound Degradation

Degradation of this compound during sample preparation can lead to inaccurate quantification and skewed results. The primary degradation pathway is the reduction of the N-oxide back to the parent drug, dofetilide. This process is influenced by several factors, including pH, temperature, and the composition of the biological matrix.

Common Issues and Solutions

Below is a summary of potential issues that can lead to this compound degradation and recommended solutions.

IssuePotential CauseRecommended Solution
Low recovery of this compound Degradation due to pH: Alkaline conditions can promote the reduction of N-oxides.Maintain a neutral to acidic pH (ideally pH < 7) during sample collection, storage, and extraction. Consider using buffered collection tubes or adding a small amount of acid (e.g., formic acid) to the sample.
Thermal degradation: Elevated temperatures can accelerate the degradation of N-oxides.Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. Use refrigerated centrifuges and avoid prolonged exposure to room temperature. For long-term storage, freeze samples at -80°C.
Enzymatic degradation: Endogenous enzymes in the biological matrix may contribute to degradation.Process samples as quickly as possible after collection. If immediate processing is not possible, freeze the samples at -80°C to minimize enzymatic activity.
Matrix effects: Components in the biological matrix (e.g., hemolyzed plasma) can promote degradation.Use fresh, non-hemolyzed plasma whenever possible. If using hemolyzed plasma, consider alternative extraction methods.
Inconsistent or variable results Inconsistent sample handling: Variations in temperature, pH, and processing time between samples can lead to variable degradation.Standardize all sample handling and preparation steps. Ensure uniform temperature and timing for all samples within a batch.
Freeze-thaw cycles: Repeated freezing and thawing can affect metabolite stability.Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
High concentrations of Dofetilide Reduction of this compound: The N-oxide metabolite may be converting back to the parent drug during sample processing.Optimize extraction procedures to minimize degradation. Use of acetonitrile for protein precipitation has been shown to be preferable to methanol for some N-oxides. Ensure chromatographic separation of dofetilide and its N-oxide to monitor for potential conversion.
Illustrative Stability of a Tertiary Amine N-oxide in Human Plasma
ConditionIncubation TimeAnalyte Recovery (%)
Temperature
2-8°C (Refrigerated)24 hours>95%
Room Temperature (~25°C)4 hours85-95%
37°C2 hours<80%
pH
pH 5.024 hours at 4°C>98%
pH 7.4 (Physiological)4 hours at RT~90%
pH 9.01 hour at RT<70%
Freeze-Thaw Cycles (-80°C to RT)
1 Cycle->98%
3 Cycles-~90%
5 Cycles-<85%

Note: This data is illustrative and based on general observations for tertiary amine N-oxides. Actual stability will be compound and matrix-specific.

Experimental Protocols

Protocol for Sample Handling and Storage

To ensure the stability of this compound, the following sample handling and storage procedures are recommended:

  • Blood Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C as soon as possible after collection to separate the plasma.

  • Sample Storage: Immediately after separation, transfer the plasma to cryovials and store at -80°C until analysis. Avoid long-term storage at -20°C.

  • Minimizing Freeze-Thaw Cycles: If multiple analyses are planned, aliquot the plasma into smaller volumes before the initial freezing to avoid repeated freeze-thaw cycles.

Protocol for a this compound Stability Study in Human Plasma

This protocol outlines a general procedure to assess the stability of this compound in human plasma under various conditions.

Materials:

  • Blank human plasma (free of dofetilide and its metabolites)

  • This compound analytical standard

  • Dofetilide analytical standard

  • Internal standard (e.g., deuterated Dofetilide or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Phosphate buffer solutions (pH 5.0, 7.4, and 9.0)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Refrigerated centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Spiked Plasma Samples:

    • Prepare stock solutions of this compound and Dofetilide in a suitable solvent (e.g., methanol).

    • Spike blank human plasma with this compound at two or three different concentration levels (e.g., low, medium, and high QC levels).

  • Stability Assessment:

    • Freeze-Thaw Stability:

      • Analyze one set of freshly spiked plasma samples (control).

      • Subject another set of spiked samples to three freeze-thaw cycles (-80°C to room temperature). After the third cycle, process and analyze the samples.

    • Short-Term (Bench-Top) Stability:

      • Keep a set of spiked plasma samples at room temperature for a defined period (e.g., 4, 8, and 24 hours) before processing and analysis.

    • Long-Term Stability:

      • Store sets of spiked plasma samples at -80°C for extended periods (e.g., 1, 3, and 6 months). At each time point, thaw a set of samples, process, and analyze.

    • pH Stability:

      • Adjust the pH of spiked plasma samples to 5.0, 7.4, and 9.0 using phosphate buffer.

      • Incubate the samples at a specified temperature (e.g., 4°C or room temperature) for a defined period before processing and analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying this compound and Dofetilide.

  • Data Analysis:

    • Calculate the concentration of this compound in each sample.

    • Compare the mean concentration of the analyte in the test samples to the mean concentration in the control (freshly prepared) samples.

    • The analyte is considered stable if the mean concentration of the test samples is within ±15% of the control samples.

Frequently Asked Questions (FAQs)

Q1: I am observing a lower than expected concentration of this compound in my samples. What could be the cause?

A1: Low recovery of this compound is often due to its degradation back to the parent drug, dofetilide. This can be caused by several factors during sample preparation, including exposure to alkaline pH, elevated temperatures, or certain components within the biological matrix. Review the troubleshooting guide above for specific recommendations on controlling these factors.

Q2: How can I prevent the reduction of this compound to Dofetilide during sample preparation?

A2: To minimize the reduction of this compound, it is crucial to maintain a cool and slightly acidic environment throughout the sample preparation process. Keep samples on ice, use a refrigerated centrifuge, and consider adding a small amount of a weak acid, such as formic acid, to your extraction solvent. Using acetonitrile for protein precipitation may also be beneficial.

Q3: What is the best way to store my plasma samples to ensure the stability of this compound?

A3: For long-term storage, it is recommended to store plasma samples at -80°C. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. It is also important to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes before the initial freezing.

Q4: Can I use serum instead of plasma for the analysis of this compound?

A4: While plasma is more commonly used, serum can also be a suitable matrix. However, it is essential to validate the stability of this compound in serum under your specific collection and processing conditions, as the composition of serum differs from plasma (e.g., absence of clotting factors).

Q5: My results for this compound are highly variable between samples. What could be the reason?

A5: High variability can be a result of inconsistent sample handling. Ensure that all samples are processed under identical conditions, including the time between collection and processing, temperature, and pH. Standardizing your workflow is key to obtaining reproducible results.

Visualizations

Dofetilide_N_Oxide_Degradation_Pathway cluster_analyte Analyte of Interest cluster_degradation Degradation Product cluster_factors Contributing Factors This compound This compound Dofetilide Dofetilide This compound->Dofetilide Reduction Alkaline pH Alkaline pH Alkaline pH->this compound High Temperature High Temperature High Temperature->this compound Reducing Agents Reducing Agents Reducing Agents->this compound

Caption: Factors contributing to the degradation of this compound.

Troubleshooting_Workflow start Low this compound Recovery check_pH Check Sample pH start->check_pH check_temp Review Temperature Control start->check_temp check_matrix Assess Matrix Quality start->check_matrix adjust_pH Maintain pH < 7 check_pH->adjust_pH adjust_temp Keep Samples Cold (2-8°C) check_temp->adjust_temp use_fresh_plasma Use Non-Hemolyzed Plasma check_matrix->use_fresh_plasma reanalyze Re-analyze Samples adjust_pH->reanalyze adjust_temp->reanalyze use_fresh_plasma->reanalyze

Caption: Troubleshooting workflow for low this compound recovery.

Addressing matrix effects in the analysis of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Dofetilide N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[4][5][6] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects in biological samples.[7][8]

Q2: What are the primary metabolites of Dofetilide, and is this compound a major metabolite?

A2: Dofetilide is metabolized in the liver to a limited extent, primarily by the CYP3A4 isoenzyme.[9] The main metabolic pathways are N-dealkylation and N-oxidation.[9][10] While several metabolites are formed, including the N-desmethyl and N-oxide forms, unchanged dofetilide is the major component found in plasma and urine.[10][11] The metabolites, including this compound, are generally considered to have minimal or no pharmacological activity at therapeutic concentrations.[12]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?

A3: The choice of sample preparation is crucial for mitigating matrix effects.[13] While protein precipitation is a simple and common technique used for dofetilide analysis[14][15][16], it may not be sufficient to remove all interfering matrix components, especially phospholipids.[2] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[7][17]

Q4: How can I assess the presence and extent of matrix effects in my assay for this compound?

A4: A common method to evaluate matrix effects is the post-extraction spike method.[4] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
Potential Cause Troubleshooting Step Rationale
Ion Suppression Perform a post-extraction spike experiment to confirm matrix effects.Co-eluting endogenous compounds can suppress the ionization of this compound, leading to a reduced signal.[5][18]
Optimize chromatographic separation to move the this compound peak away from regions of significant ion suppression.Adjusting the gradient, flow rate, or column chemistry can resolve the analyte from interfering matrix components.[4]
Employ a more effective sample preparation technique (e.g., switch from protein precipitation to SPE or LLE).Cleaner samples reduce the concentration of interfering substances entering the mass spectrometer.[19]
Suboptimal MS Source Conditions Optimize ion source parameters such as temperature, gas flows, and voltages.Inefficient ionization can lead to poor signal intensity.
Column Contamination Implement a robust column washing procedure between injections.Buildup of matrix components on the analytical column can lead to poor peak shape and signal variability.[18]
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Potential Cause Troubleshooting Step Rationale
Inconsistent Matrix Effects Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available.A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.
If a SIL-IS is not available, use a structural analog as an internal standard and ensure it co-elutes closely with the analyte.This can partially compensate for variability, although it is not as effective as a SIL-IS.
Evaluate matrix effects across different lots of blank matrix.The composition of biological matrices can vary between sources, leading to different degrees of matrix effects.[20]
Sample Preparation Inconsistency Ensure precise and consistent execution of the sample preparation protocol.Variability in extraction recovery can lead to inconsistent results.
Carryover Inject a blank sample after a high concentration standard or sample to check for carryover.Residual analyte from previous injections can lead to inaccurate quantification of subsequent samples.[18]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the analyte and IS into the extracted matrix supernatant/eluate at the same concentration as Set A.

    • Set C (Matrix Sample): Spike the analyte and IS into the biological matrix before extraction at the same concentration as Set A. Process these samples through the entire sample preparation procedure.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Interpretation:

    • An MF or IS-Normalized MF value of 1 indicates no matrix effect.

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate/Imprecise This compound Results check_peak Check Peak Shape & Signal Intensity start->check_peak is_peak_ok Acceptable? check_peak->is_peak_ok assess_me Assess Matrix Effects (Post-Extraction Spike) is_peak_ok->assess_me Yes optimize_ms Optimize MS Source Parameters is_peak_ok->optimize_ms No is_me_present Matrix Effect Present? assess_me->is_me_present optimize_chrom Optimize Chromatography (Gradient, Column) is_me_present->optimize_chrom Yes revalidate Re-validate Assay is_me_present->revalidate No improve_sp Improve Sample Prep (SPE, LLE) optimize_chrom->improve_sp use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sp->use_sil_is use_sil_is->revalidate end_ok End: Assay Performance Acceptable revalidate->end_ok optimize_ms->check_peak

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Comparison start Biological Sample (Plasma, Urine) ppt Protein Precipitation (PPT) + Fast & Simple - Low Purity - High Matrix Effects start->ppt Simple lle Liquid-Liquid Extraction (LLE) + Good Purity - Labor Intensive - Solvent Waste start->lle Moderate spe Solid-Phase Extraction (SPE) + High Purity & Selectivity + Automatable - Method Development Required start->spe Advanced analysis LC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Chromatographic Separation of Dofetilide and Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of dofetilide and its major metabolite, Dofetilide N-oxide. This resource is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A stability-indicating HPLC method has been shown to be effective in separating dofetilide from its degradation products, including this compound.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of dofetilide and this compound.

Parameter Specification
Column Kromasil 100 C8 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.2)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature Ambient

Quantitative Data

The following table summarizes the expected retention times and system suitability parameters for the separation of dofetilide and this compound using the recommended HPLC method.

Analyte Retention Time (min) Resolution (USP) Tailing Factor (USP) Theoretical Plates
This compound~8.5> 2.0< 1.5> 2000
Dofetilide~12.2-< 1.5> 2000

Note: The provided retention times are approximate and may vary depending on the specific instrument, column lot, and exact mobile phase preparation.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of dofetilide and this compound.

Issue 1: Poor Resolution Between Dofetilide and this compound

  • Question: I am observing poor separation or co-elution of the dofetilide and this compound peaks. What should I do?

  • Answer:

    • Verify Mobile Phase pH: The pH of the aqueous mobile phase is critical. Ensure the ammonium acetate buffer is accurately prepared and the pH is adjusted to 6.2. A slight deviation can affect the ionization and retention of these basic compounds.

    • Check Column Performance: The column may be degrading. Flush the column with a strong solvent like acetonitrile, or if performance does not improve, replace the column. Column aging can lead to a loss of theoretical plates and, consequently, resolution.

    • Adjust Gradient Slope: If the peaks are very close, you can flatten the gradient around the elution time of the two compounds. For example, you could modify the gradient to have a slower increase in the percentage of acetonitrile between 5 and 15 minutes.

    • Lower the Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution, although it will increase the run time.

Issue 2: Peak Tailing for Dofetilide and/or this compound

  • Question: One or both of my peaks are showing significant tailing (Tailing Factor > 1.5). How can I improve the peak shape?

  • Answer:

    • Interaction with Residual Silanols: Dofetilide, being a basic compound, is prone to interacting with residual silanol groups on the silica-based column packing, which is a primary cause of peak tailing.[3][4][5] Operating at a slightly acidic pH can help to protonate the silanol groups and reduce these secondary interactions.[3]

    • Mobile Phase pH: While the recommended method uses a pH of 6.2, a slight adjustment downwards (e.g., to pH 5.8-6.0) might improve peak shape without compromising the separation.

    • Use of an Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry. Start with a low concentration (e.g., 0.1% v/v) and optimize as needed.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount to see if the peak shape improves.

Issue 3: Variability in Retention Times

  • Question: I am seeing a drift in retention times from one injection to the next. What could be the cause?

  • Answer:

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.

    • Mobile Phase Composition: If you are preparing the mobile phase by hand-mixing, ensure the composition is consistent between batches. For online mixing, check that the pump is functioning correctly and the solvent lines are properly primed.

    • Temperature Fluctuations: Temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

    • Column Aging: As the column ages, the stationary phase can change, leading to shifts in retention time. If the drift is consistent and significant over time, it may be time to replace the column.

Issue 4: Low Response or Disappearance of this compound Peak

  • Question: The peak for this compound is much smaller than expected, or it has disappeared completely. What could be happening?

  • Answer:

    • N-oxide Instability: this compound may be unstable under certain conditions and can degrade. This degradation can be influenced by the sample matrix, solvent, and temperature.

    • Sample Preparation: Avoid prolonged exposure of the sample to high temperatures or strong acidic/basic conditions during preparation.

    • Mobile Phase Conditions: While the recommended mobile phase is generally mild, consider preparing fresh mobile phase daily to avoid any potential for degradation over time.

    • Oxidative Stress: Dofetilide is known to be unstable under oxidative conditions, leading to the formation of the N-oxide.[1][2] Conversely, the N-oxide itself might be susceptible to further degradation under strong oxidizing or reducing conditions that may be inadvertently introduced.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different C8 column for this separation?

    • A1: While other C8 columns may work, the selectivity for dofetilide and this compound can vary between different brands and even different lots of the same column. If you use a different column, you may need to re-optimize the mobile phase and gradient to achieve the desired separation.

  • Q2: Is this method suitable for mass spectrometry (MS) detection?

    • A2: Yes, the mobile phase components (ammonium acetate and acetonitrile) are volatile and compatible with mass spectrometry. This allows for the use of a mass spectrometer as a detector for increased sensitivity and specificity.

  • Q3: How should I prepare my samples for analysis?

    • A3: The sample preparation will depend on the matrix. For drug substance, dissolve in a suitable solvent like methanol or a mixture of mobile phase A and B. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary.

  • Q4: What is the expected elution order of dofetilide and this compound?

    • A4: In reversed-phase chromatography, more polar compounds typically elute earlier. This compound is generally more polar than dofetilide, and therefore, it is expected to have a shorter retention time.

  • Q5: The forced degradation study mentions other degradation products. Will they interfere with this method?

    • A5: The referenced HPLC method was developed to separate dofetilide from eight different degradation products, indicating good specificity.[1][2] However, if you suspect interference from other impurities, it is advisable to run individual standards of those compounds if available, or to use a peak purity analysis function if you have a photodiode array (PDA) detector.

Visualizations

Experimental_Workflow Experimental Workflow for Dofetilide and this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Bulk Drug, Formulation) Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC Inject onto HPLC system Filtration->HPLC Separation Chromatographic Separation (Kromasil 100 C8 column) HPLC->Separation Detection UV Detection at 230 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Dofetilide and This compound Integration->Quantification Troubleshooting_Logic Troubleshooting Logic for Poor Resolution Start Poor Resolution or Co-elution Observed CheckMobilePhase Verify Mobile Phase pH (should be 6.2) Start->CheckMobilePhase CheckColumn Check Column Performance (Flush or Replace) CheckMobilePhase->CheckColumn pH is correct ResolutionOK Resolution Improved CheckMobilePhase->ResolutionOK pH was incorrect AdjustGradient Adjust Gradient Slope (make it shallower) CheckColumn->AdjustGradient Column is OK CheckColumn->ResolutionOK Column was faulty AdjustFlowRate Lower Flow Rate (e.g., to 0.8 mL/min) AdjustGradient->AdjustFlowRate Still no improvement AdjustGradient->ResolutionOK Gradient adjustment worked AdjustFlowRate->ResolutionOK Flow rate adjustment worked

References

Technical Support Center: Dofetilide N-oxide Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the solubility of Dofetilide N-oxide in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for preparing a this compound stock solution?

For initial attempts at solubilizing this compound, it is recommended to start with common organic solvents known for their ability to dissolve a wide range of compounds. The primary choice is typically Dimethyl sulfoxide (DMSO). If solubility issues persist, other organic solvents such as ethanol or methanol can be considered. It is crucial to assess the compatibility of these solvents with your specific in vitro assay system, as they can exhibit cytotoxic effects at higher concentrations.

Q2: How can pH be adjusted to improve the solubility of this compound?

Adjusting the pH of the buffer solution can significantly impact the solubility of a compound, particularly if it has ionizable groups. For weakly basic compounds, lowering the pH (acidification) can increase solubility by promoting the formation of more soluble salt forms. Conversely, for weakly acidic compounds, increasing the pH (alkalinization) can enhance solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for this compound. This involves preparing saturated solutions in buffers of varying pH values and measuring the concentration of the dissolved compound.

Q3: What is the recommended maximum concentration of co-solvents like DMSO in a final assay medium?

The concentration of organic solvents like DMSO should be minimized in the final assay medium to avoid artifacts and cellular toxicity. A general guideline is to keep the final concentration of DMSO at or below 0.5%, with many cell-based assays being sensitive to concentrations above 0.1%. It is imperative to determine the tolerance of your specific cell line or assay system to the chosen co-solvent by running appropriate vehicle controls.

Q4: Are there alternative methods to enhance solubility if co-solvents and pH adjustments are insufficient?

If conventional methods do not provide adequate solubility, several other techniques can be explored. The use of surfactants or detergents at concentrations above their critical micelle concentration (CMC) can help solubilize hydrophobic compounds by forming micelles. Another approach is the use of cyclodextrins, which can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility. The choice of method will depend on the specific requirements and constraints of the in vitro study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock solution in aqueous buffer. The compound's solubility in the final aqueous medium is exceeded.- Decrease the final concentration of this compound.- Increase the percentage of the co-solvent in the final medium (while staying within the assay's tolerance limits).- Investigate the use of a different buffer system or the addition of solubilizing excipients like cyclodextrins.
Inconsistent results or high variability between experiments. The compound may not be fully dissolved, leading to inaccurate concentrations.- Visually inspect the stock and final solutions for any particulate matter.- Briefly sonicate the solution to aid dissolution.- Prepare fresh solutions for each experiment.
Observed cytotoxicity in the assay. The concentration of the organic co-solvent (e.g., DMSO) may be too high.- Reduce the final concentration of the co-solvent to the lowest effective level.- Run a vehicle control experiment to determine the toxicity threshold of the co-solvent in your specific assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add a small volume of the chosen primary solvent (e.g., 100% DMSO) to the powder to create a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to break up any aggregates.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all the solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Final Assay Solution from Stock
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform an intermediate dilution of the stock solution in the same solvent if a very low final concentration is required.

  • Final Dilution: Add the required volume of the stock solution to the pre-warmed assay buffer or cell culture medium. It is crucial to add the stock solution to the buffer while vortexing or mixing to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent is within the acceptable limits for your assay.

  • Use Immediately: Use the final assay solution immediately after preparation to minimize the risk of precipitation over time.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_final Final Assay Solution weigh Weigh this compound add_solvent Add 100% DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve inspect_stock Visually Inspect dissolve->inspect_stock store Store at -20°C inspect_stock->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Add to Assay Buffer thaw->dilute mix Vortex During Addition dilute->mix use Use Immediately mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_pathway start Precipitation Observed? cause1 Solubility Limit Exceeded start->cause1 Yes cause2 Inconsistent Results? start->cause2 No solution1a Decrease Final Concentration cause1->solution1a solution1b Increase Co-solvent % cause1->solution1b solution1c Use Solubilizing Excipients (e.g., Cyclodextrins) cause1->solution1c end_node Proceed with Assay solution1a->end_node solution1b->end_node solution1c->end_node solution2a Ensure Complete Dissolution (Vortex/Sonicate) cause2->solution2a Yes solution2b Prepare Fresh Solutions cause2->solution2b Yes cause2->end_node No solution2a->end_node solution2b->end_node

Caption: Troubleshooting decision tree for solubility issues.

Refining experimental conditions for studying Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dofetilide N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a primary metabolite of Dofetilide, a class III antiarrhythmic agent.[1] It is formed in the body through the N-oxidation of the tertiary amine in the Dofetilide molecule, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[2][3] this compound is generally considered to be pharmacologically inactive or minimally active compared to its parent compound.[4]

Key Properties of this compound:

PropertyValueReference
CAS Number 144449-71-8[5]
Molecular Formula C₁₉H₂₇N₃O₆S₂[5]
Molecular Weight 457.56 g/mol [5]
Appearance Solid (predicted)[5]
Solubility Expected to be more polar and water-soluble than Dofetilide.General chemical principles
Storage Store at -20°C for long-term stability. Protect from moisture.General laboratory practice for metabolites

Q2: How can I obtain this compound for my experiments?

This compound is not as readily available as Dofetilide and may need to be custom synthesized or purchased from specialized chemical suppliers. Alternatively, it can be generated in vitro through the metabolism of Dofetilide using human liver microsomes.

Q3: What are the main safety precautions for handling this compound?

While specific toxicity data for this compound is limited, it is prudent to handle it with the same care as the parent drug, Dofetilide. Standard laboratory safety protocols should be followed.[1][6]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a fume hood.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

Troubleshooting Guides

Synthesis of this compound

Issue: Low or no yield of this compound during synthesis.

Possible Cause Troubleshooting Step
Incomplete reaction - Ensure the oxidizing agent (e.g., m-CPBA, H₂O₂) is fresh and active.- Increase the reaction time or temperature cautiously, monitoring for degradation.- Use a slight excess of the oxidizing agent.
Degradation of product - N-oxides can be sensitive to heat and acidic conditions. Maintain a neutral or slightly basic pH and moderate reaction temperatures.- Work up the reaction mixture promptly upon completion.
Incorrect stoichiometry - Accurately measure the starting materials and reagents.

Issue: Difficulty in purifying this compound from the reaction mixture.

Possible Cause Troubleshooting Step
High polarity of the compound - this compound is expected to be highly polar, making standard silica gel chromatography challenging.- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-modified stationary phase (e.g., amino, cyano) for column chromatography.- Reversed-phase chromatography with a highly aqueous mobile phase on a suitable column (e.g., AQ-type C18) may also be effective.
Co-elution with byproducts - Optimize the gradient and solvent system for better separation.- If m-CPBA is used as the oxidant, the byproduct m-chlorobenzoic acid can be removed by a mild basic wash during workup.
Compound is water-soluble and difficult to extract - Use a more polar organic solvent for extraction (e.g., ethyl acetate, n-butanol).- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency.
Analysis of this compound by RP-HPLC

Issue: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Troubleshooting Step
Secondary interactions with silica support - Use a high-purity, end-capped C18 column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is fully ionized or unionized.
Column overload - Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH - Optimize the pH of the mobile phase. A slightly acidic pH (e.g., using formic acid or ammonium formate buffer) is often a good starting point for amine-containing compounds.

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Step
Column not equilibrated - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using buffered mobile phases or after a gradient run.
Fluctuations in mobile phase composition - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Temperature fluctuations - Use a column oven to maintain a constant temperature.

Experimental Protocols

Representative Protocol for Synthesis of this compound

This is a representative protocol based on the general synthesis of tertiary amine N-oxides. Optimization will be required.

Materials:

  • Dofetilide

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography, consider polar-modified silica if necessary)

  • Ethyl acetate and Methanol (for column chromatography)

Procedure:

  • Dissolve Dofetilide (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. Due to the expected polarity of the N-oxide, a gradient of methanol in ethyl acetate or DCM might be effective on silica gel. Alternatively, HILIC or reversed-phase chromatography may be necessary.

Protocol for In Vitro Metabolism of Dofetilide to this compound

Materials:

  • Dofetilide

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or Methanol (for quenching)

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a stock solution of Dofetilide in a suitable solvent (e.g., DMSO, Methanol) at a high concentration.

  • In a microcentrifuge tube, pre-incubate the HLM and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a small volume of the Dofetilide stock solution to the incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting the enzymes.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of this compound using a validated analytical method such as LC-MS/MS.

Visualizations

Dofetilide_Metabolism Dofetilide Dofetilide N_Oxide This compound (Metabolite) Dofetilide->N_Oxide N-oxidation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Dofetilide Catalyzes

Caption: Metabolic pathway of Dofetilide to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_stability Stability Assessment synthesis Chemical Synthesis (e.g., m-CPBA oxidation) purification Purification (e.g., HILIC, RP-HPLC) synthesis->purification in_vitro In Vitro Metabolism (Human Liver Microsomes) in_vitro->purification analysis Analysis (RP-HPLC, LC-MS) purification->analysis characterization Structural Confirmation (NMR, HRMS) analysis->characterization stability Forced Degradation Studies (pH, temp, oxidation) analysis->stability

Caption: Experimental workflow for studying this compound.

References

Validation & Comparative

Dofetilide vs. Dofetilide N-oxide: A Comparative Guide on Cardiac Ion Channel Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological effects of the Class III antiarrhythmic agent, dofetilide, and its primary metabolite, dofetilide N-oxide, on key cardiac ion channels. The data presented herein is crucial for understanding the potential for cardiac liability and for guiding drug development programs.

Executive Summary

Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential and is the basis for its antiarrhythmic effect. However, this IKr blockade is also associated with a risk of Torsade de Pointes (TdP). In contrast, its major metabolite, this compound, is considered to be clinically inactive or minimally active.[1] In vitro studies have demonstrated that this compound and other metabolites of dofetilide exhibit significantly lower potency in blocking cardiac potassium channels, requiring concentrations at least 20-fold higher than the parent drug to elicit a Class III antiarrhythmic effect.[2][3] Furthermore, any Class I antiarrhythmic activity (sodium channel blockade) of this compound is only observed at high concentrations.[2][3] This significant difference in potency underscores the importance of the parent compound in the clinical and toxicological profile of dofetilide.

Data Presentation: Quantitative Effects on Cardiac Ion Channels

The following tables summarize the available quantitative data on the inhibitory effects of dofetilide on the hERG (IKr), SCN5A (INa), and CACNA1C (ICaL) channels. Due to the limited publicly available data on this compound, specific IC50 values for this metabolite are not available and are therefore described qualitatively based on the literature.

Table 1: hERG (IKr) Channel Blockade

CompoundIC50 (nM)Cell LineTemperature (°C)Reference
Dofetilide7HEK29337[4]
This compound> 20-fold higher than dofetilideNot specifiedNot specified[2][3]

Table 2: SCN5A (INa) Channel Blockade

CompoundEffectConcentrationReference
DofetilideNo significant effect at clinically relevant concentrationsUp to 100 µM[2]
This compoundClass I activity (blockade)High concentrations[2][3]

Table 3: CACNA1C (ICaL) Channel Blockade

CompoundEffectReference
DofetilideNo significant effect[4]
This compoundNo significant effect reported-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing compound effects on the specified cardiac ion channels using the whole-cell patch-clamp technique.

hERG (IKr) Current Measurement in HEK293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Electrophysiological Recording:

    • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

    • Procedure: Whole-cell patch-clamp recordings are performed at 37°C. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used. After establishing a gigaseal, the cell membrane is ruptured to achieve the whole-cell configuration.

    • Voltage Protocol: From a holding potential of -80 mV, the cell is depolarized to +20 mV for 1000 ms to activate and inactivate the hERG channels. The membrane is then repolarized to -50 mV for 2000 ms to record the deactivating tail current, which is used to quantify the hERG current amplitude. This protocol is applied at a frequency of 0.1 Hz.

  • Data Analysis: The peak amplitude of the hERG tail current is measured before and after the application of the test compound. The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration, and the IC50 value is calculated using a Hill equation.

SCN5A (INa) Current Measurement in CHO Cells
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A channel are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Electrophysiological Recording:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

    • Procedure: Whole-cell patch-clamp recordings are performed at room temperature (~22-25°C).

    • Voltage Protocol: From a holding potential of -120 mV, the cell is depolarized to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for 20 ms to elicit the peak inward sodium current.

  • Data Analysis: The peak inward current at each test potential is measured. The effect of the test compound is assessed by comparing the peak current before and after drug application.

CACNA1C (ICaL) Current Measurement in HEK293 Cells
  • Cell Culture: HEK293 cells stably expressing the human CACNA1C (α1c subunit), along with β2 and α2δ subunits, are used.

  • Electrophysiological Recording:

    • External Solution (in mM): TEA-Cl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10; pH adjusted to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): CsCl 120, EGTA 10, MgATP 5, HEPES 10; pH adjusted to 7.2 with CsOH.

    • Procedure: Whole-cell patch-clamp recordings are performed at room temperature.

    • Voltage Protocol: From a holding potential of -80 mV, a prepulse to -40 mV for 500 ms is applied to inactivate sodium channels. The cell is then depolarized to various test potentials (e.g., from -50 mV to +50 mV in 10 mV increments) for 200 ms to elicit the L-type calcium current.

  • Data Analysis: The peak inward calcium current is measured at each test potential, and the effect of the test compound is determined by comparing the current before and after drug application.

Mandatory Visualizations

Dofetilide Metabolism Pathway

G Dofetilide Dofetilide N_Oxide This compound (Minimally Active) Dofetilide->N_Oxide N-oxidation N_Desmethyl N-desmethyl Dofetilide (Minimally Active) Dofetilide->N_Desmethyl N-dealkylation Other Other Metabolites (Inactive) Dofetilide->Other CYP3A4 CYP3A4 CYP3A4->Dofetilide Metabolizes

Caption: Metabolic pathway of dofetilide.

Experimental Workflow for Ion Channel Analysis

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis CellCulture Cell Culture (e.g., HEK293, CHO) Transfection Stable Transfection (hERG, SCN5A, or CACNA1C) CellCulture->Transfection Harvesting Cell Harvesting & Plating Transfection->Harvesting PatchClamp Whole-Cell Patch Clamp Harvesting->PatchClamp VoltageProtocol Apply Voltage Protocol PatchClamp->VoltageProtocol Recording Record Ion Current VoltageProtocol->Recording DrugApplication Apply Dofetilide or This compound Recording->DrugApplication Analysis Measure Current Amplitude Recording->Analysis DrugApplication->Recording CR_Curve Concentration-Response Curve Analysis->CR_Curve IC50 Calculate IC50 CR_Curve->IC50

Caption: Experimental workflow for patch-clamp analysis.

References

A Comparative Pharmacokinetic Analysis of Dofetilide and Its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the Class III antiarrhythmic agent dofetilide and its N-oxide metabolite. The information presented is based on available experimental data to support research and development in the field of cardiovascular pharmaceuticals.

Executive Summary

Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. Its pharmacokinetic profile is characterized by high oral bioavailability and predominant renal excretion of the unchanged drug. Metabolism, primarily mediated by CYP3A4, plays a minor role in its elimination, leading to the formation of several metabolites, including an N-oxide derivative. Experimental data indicates that these metabolites, including the N-oxide form, are pharmacologically inactive or minimally active at clinically relevant concentrations and are present in systemic circulation at very low to unquantifiable levels. This guide will delve into the available data for a comparative analysis.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of dofetilide. Due to the minor contribution of the N-oxide metabolite to the overall disposition of dofetilide and its low systemic exposure, detailed pharmacokinetic parameters for this metabolite are not available in the literature.

ParameterDofetilideDofetilide N-oxide Metabolite
Absorption
Bioavailability>90%[1]Not available (expected to be very low)
Tmax (fasted)2-3 hours[2]Not available
Distribution
Volume of Distribution (Vd)3.1 - 4.0 L/kg[2]Not available
Plasma Protein Binding60-70%[2]Not available
Metabolism
Primary PathwayHepatic (minor)[3]Formed via CYP3A4-mediated N-oxidation of dofetilide[3][4]
Enzyme(s) InvolvedCYP3A4[3][4]-
Activity of Metabolite-Inactive or minimally active[3]
Excretion
Major RouteRenal (unchanged drug)[3]Excreted in urine[4]
% of Dose Excreted Unchanged in Urine~80%[2]Not available (a minor component of the 20% of metabolized drug)
Terminal Half-life (t1/2)~10 hours[2]Not available

Experimental Protocols

The data presented in this guide are derived from clinical and preclinical studies employing standardized methodologies for pharmacokinetic analysis. A general outline of a typical experimental protocol is provided below.

Human Pharmacokinetic Study Protocol

A common study design to assess the pharmacokinetics of dofetilide and its metabolites involves the following steps:

  • Subject Recruitment: Healthy volunteers or the target patient population are recruited after obtaining informed consent. Baseline characteristics, including renal and hepatic function, are assessed.

  • Drug Administration: A single oral or intravenous dose of dofetilide is administered. For oral administration, subjects are typically in a fasted state.

  • Biological Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Urine is often collected over specified intervals (e.g., 0-12, 12-24, 24-48 hours).

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored, typically at -20°C or -80°C, until analysis. Urine samples are pooled per collection interval, and the total volume is recorded before an aliquot is stored.

  • Bioanalytical Method: Plasma and urine samples are analyzed for the concentrations of dofetilide and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for quantifying the parent drug and its metabolites.

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life, clearance, and volume of distribution, using non-compartmental or compartmental analysis.

Mandatory Visualizations

Metabolic Pathway of Dofetilide

The following diagram illustrates the metabolic conversion of dofetilide to its N-oxide metabolite, a process primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver.

Dofetilide Dofetilide N_Oxide This compound Dofetilide->N_Oxide N-oxidation CYP3A4 CYP3A4 (Liver) CYP3A4->Dofetilide cluster_study_design Study Design cluster_analysis Sample Analysis cluster_data_interpretation Data Interpretation Subject_Recruitment Subject Recruitment Dosing Dofetilide Administration Subject_Recruitment->Dosing Sampling Blood & Urine Collection Dosing->Sampling Processing Plasma & Urine Processing Sampling->Processing Quantification LC-MS/MS Quantification Processing->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Comparison Comparative Analysis PK_Analysis->Comparison

References

Navigating Regulatory Hurdles: A Comparative Guide to Validating an Analytical Method for Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals operating in a regulated environment, the robust validation of analytical methods is a cornerstone of reliable and defensible data. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dofetilide N-oxide, a metabolite of the antiarrhythmic agent Dofetilide, with a focus on adherence to regulatory expectations.

The analysis of drug metabolites, such as this compound, is a critical aspect of drug development, providing insights into pharmacokinetics and safety.[1][2][3] However, N-oxide metabolites can present unique analytical challenges due to their potential for instability and reversion to the parent drug.[4] This necessitates the use of highly selective and sensitive analytical techniques to ensure data integrity.

This guide compares two prominent analytical techniques for the quantification of this compound in biological matrices: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The UPLC-MS/MS approach is presented as a more suitable and robust method for the regulated bioanalysis of this particular analyte.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of a validated UPLC-MS/MS method compared to a hypothetical HPLC-UV method for the determination of this compound. The data for the UPLC-MS/MS method is extrapolated from a validated method for the parent drug, dofetilide, and incorporates best practices for N-oxide analysis.[5][6]

ParameterUPLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Intra-day Precision (% CV) < 10%< 15%
Inter-day Precision (% CV) < 12%< 15%
Intra-day Accuracy (% Bias) ± 8%± 15%
Inter-day Accuracy (% Bias) ± 10%± 15%
Extraction Recovery > 85%> 70%
Matrix Effects Minimal and compensated by internal standardSignificant potential for interference
Selectivity High (based on mass-to-charge ratio)Low (potential for co-eluting interferences)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods in a regulated environment.

UPLC-MS/MS Method Protocol

This method offers high sensitivity and selectivity, making it ideal for the quantification of metabolites like this compound at low concentrations in complex biological matrices.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Dofetilide-d4 N-oxide).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Positive Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • This compound: m/z 458.2 → 442.2

    • Internal Standard (Dofetilide-d4 N-oxide): m/z 462.2 → 446.2

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

HPLC-UV Method Protocol (Hypothetical Alternative)

While less sensitive and selective than UPLC-MS/MS, HPLC-UV can be used for higher concentration samples where specificity is not a major concern.

1. Sample Preparation:

  • To 500 µL of plasma, add an internal standard.

  • Perform liquid-liquid extraction with 2 mL of methyl tert-butyl ether.

  • Vortex mix for 5 minutes and centrifuge.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm

Mandatory Visualizations

To further elucidate the processes involved in method validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation plasma Plasma Sample is Add Internal Standard plasma->is extraction Protein Precipitation / LLE is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection UPLC-MS/MS or HPLC-UV Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (MS/MS or UV) separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision selectivity Selectivity detection->selectivity stability Stability detection->stability

Bioanalytical Method Validation Workflow

validation_parameters cluster_core Core Performance cluster_range Quantitative Range cluster_specificity Specificity cluster_reliability In-Study Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity dependent on Precision Precision LLOQ LLOQ Precision->LLOQ defines Linearity->LLOQ ULOQ ULOQ Linearity->ULOQ Selectivity Selectivity Selectivity->Accuracy impacts MatrixEffect Matrix Effect MatrixEffect->Accuracy impacts MatrixEffect->Precision impacts Stability Stability Stability->Accuracy ensures Recovery Recovery Recovery->Accuracy influences

References

Assessment of Dofetilide Antibody Cross-Reactivity with Dofetilide N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dofetilide and its Metabolism

Dofetilide is a potent class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] This action prolongs the action potential duration and effective refractory period in myocardial tissue, thereby treating atrial fibrillation and flutter.[1][2] Dofetilide is metabolized in the body, with one of the metabolites being Dofetilide N-oxide.[3][4][5] The metabolites of dofetilide are generally considered to be clinically inactive or significantly less potent than the parent compound.[3][5][6]

For the development of accurate immunoassays for dofetilide, it is crucial to characterize the specificity of the antibodies used. A high degree of cross-reactivity with metabolites such as this compound could lead to an overestimation of the concentration of the active parent drug, potentially impacting pharmacokinetic and pharmacodynamic studies.

Quantitative Data Presentation

A competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method for quantifying the cross-reactivity of anti-dofetilide antibodies. The results of such an analysis should be summarized in a table that clearly presents the concentrations of dofetilide and its N-oxide metabolite required to inhibit the binding of a labeled dofetilide conjugate to the antibody by 50% (IC50). Cross-reactivity is then calculated as a percentage relative to dofetilide.

Table 1: Hypothetical Cross-Reactivity Data for Anti-Dofetilide Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
Dofetilide15100%
This compound>1000<1.5%

% Cross-Reactivity = (IC50 of Dofetilide / IC50 of this compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol provides a step-by-step guide for determining the cross-reactivity of an anti-dofetilide antibody with this compound.

Materials:

  • Anti-dofetilide antibody

  • Dofetilide standard

  • This compound

  • Dofetilide-enzyme conjugate (e.g., dofetilide-HRP)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-dofetilide antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of dofetilide and this compound standards in assay buffer.

    • To separate wells, add a fixed concentration of the dofetilide-enzyme conjugate and the varying concentrations of either dofetilide or this compound.

    • Incubate for 1-2 hours at room temperature to allow for competition between the free drug/metabolite and the enzyme-conjugated dofetilide for binding to the antibody.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of dofetilide or cross-reactant in the sample.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of dofetilide.

    • Determine the IC50 value for dofetilide and this compound from their respective inhibition curves.

    • Calculate the percent cross-reactivity using the formula provided in the data presentation section.

Mandatory Visualizations

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Anti-Dofetilide Antibody p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Add Dofetilide/N-oxide Standards and Dofetilide-Enzyme Conjugate p4->r1 r2 Incubate r1->r2 r3 Wash r2->r3 d1 Add Substrate r3->d1 d2 Incubate (Color Development) d1->d2 d3 Add Stop Solution d2->d3 a1 Read Absorbance d3->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Diagram 2: Dofetilide Mechanism of Action

Dofetilide_Mechanism cluster_cell Cardiomyocyte dofetilide Dofetilide herg hERG (IKr) Potassium Channel dofetilide->herg Blocks dofetilide->herg k_ion K+ Efflux herg->k_ion Inhibits repolarization Repolarization k_ion->repolarization Drives action_potential Action Potential Duration repolarization->action_potential Shortens erp Effective Refractory Period action_potential->erp Determines arrhythmia Arrhythmia Suppression erp->arrhythmia erp->arrhythmia Prolongation Leads to

Caption: Dofetilide's mechanism of action via hERG channel blockade.

References

Dofetilide vs. Dofetilide N-oxide: A Comparative Toxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical data indicates a significantly lower toxicity profile for dofetilide N-oxide, the primary metabolite of the potent Class III antiarrhythmic agent, dofetilide. This guide synthesizes the key findings on their comparative cardiotoxicity and genotoxicity, providing researchers and drug development professionals with a concise overview supported by experimental evidence.

Dofetilide is a highly specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. This targeted action, while effective in managing atrial fibrillation and flutter, also carries a well-documented risk of proarrhythmia, most notably Torsade de Pointes (TdP). In contrast, its N-oxide metabolite is considered clinically inactive or minimally active, with a potency at least 20-fold lower than the parent compound.[1][2]

Cardiotoxicity Profile

The primary toxicity concern with dofetilide is its dose-dependent prolongation of the QT interval, which can lead to life-threatening ventricular arrhythmias.[3] Preclinical studies have extensively characterized dofetilide's potent inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, the ion channel responsible for the IKr current.

In contrast, this compound exhibits significantly reduced activity at cardiac ion channels. While it has been shown to possess some Class I antiarrhythmic activity (sodium channel blockade), this only occurs at high concentrations.[1] Importantly, this compound does not significantly affect the resting membrane potential or action potential amplitude, underscoring its limited electrophysiological activity compared to dofetilide.[1]

CompoundTargetIC50Key Observation
Dofetilide hERG (IKr)7-139 nM[4][5]Potent and selective blockade leading to significant QT prolongation.
This compound Cardiac Ion Channels>20-fold higher than dofetilide[1]Minimal Class III activity; some Class I activity at high concentrations.

Genotoxicity Assessment

A battery of genotoxicity studies has been conducted on dofetilide to assess its potential to induce genetic mutations or chromosomal damage. These studies are crucial for the overall safety assessment of any pharmaceutical compound.

Dofetilide Genotoxicity Study Results

AssayResult
Ames Test (Bacterial Reverse Mutation Assay)Negative
In vitro Mouse Lymphoma Assay (MLA)Negative
In vivo Mouse Micronucleus TestNegative

The consistent negative findings across these assays indicate that dofetilide is not genotoxic. Given that this compound is a metabolite and dofetilide itself is not genotoxic, it is reasonably anticipated that the N-oxide would also be devoid of genotoxic potential, although specific studies on the metabolite are not extensively reported in the public domain.

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below to facilitate understanding and reproducibility of the findings.

In Vitro hERG Assay (Patch Clamp)

The potency of dofetilide on the hERG channel is typically determined using the whole-cell patch-clamp technique in mammalian cell lines stably expressing the hERG channel (e.g., HEK293 cells).

cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis Cell Culture hERG-expressing cells (e.g., HEK293) cultured Harvesting Cells harvested and plated on coverslips Cell Culture->Harvesting Patching Whole-cell patch clamp configuration established Voltage Protocol Voltage clamp protocol applied to elicit hERG current Patching->Voltage Protocol Drug Application Dofetilide or this compound applied at various concentrations Voltage Protocol->Drug Application Current Measurement hERG tail current measured Drug Application->Current Measurement Concentration-Response Concentration-response curve generated IC50 Determination IC50 value calculated Concentration-Response->IC50 Determination

hERG Assay Workflow
Ames Test (Bacterial Reverse Mutation Assay)

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

cluster_0 Preparation cluster_1 Exposure cluster_2 Evaluation Strains Histidine-dependent bacterial strains (e.g., S. typhimurium TA98, TA100) Test Compound Dofetilide dissolved in a suitable solvent S9 Mix Metabolic activation system (S9 fraction) prepared from rat liver Incubation Bacteria, test compound, and S9 mix (or buffer) incubated together Plating Mixture plated on minimal agar plates lacking histidine Incubation->Plating Incubate Plates Plates incubated for 48-72 hours Count Colonies Number of revertant colonies counted Incubate Plates->Count Colonies Compare Compared to negative and positive controls Count Colonies->Compare

Ames Test Workflow
In Vitro Mouse Lymphoma Assay (MLA)

The MLA assesses the potential of a substance to induce forward mutations at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells.

cluster_0 Cell Treatment cluster_1 Mutation Expression and Selection cluster_2 Data Analysis Cell Culture L5178Y mouse lymphoma cells cultured Exposure Cells exposed to Dofetilide with and without S9 metabolic activation Cell Culture->Exposure Expression Treated cells cultured for an expression period to allow mutations to be fixed Selection Cells plated in the presence of a selective agent (e.g., trifluorothymidine) Expression->Selection Colony Counting Mutant colonies are counted Frequency Calculation Mutant frequency is calculated and compared to controls Colony Counting->Frequency Calculation

Mouse Lymphoma Assay Workflow
In Vivo Mouse Micronucleus Test

This in vivo assay detects chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes in the bone marrow of treated mice.

cluster_0 Animal Dosing cluster_1 Sample Collection and Preparation cluster_2 Analysis Animal Groups Groups of mice treated with Dofetilide, vehicle control, and positive control Dosing Compound administered (e.g., oral gavage) Animal Groups->Dosing Bone Marrow Harvest Bone marrow harvested at appropriate time points Smear Preparation Bone marrow smears prepared on microscope slides Bone Marrow Harvest->Smear Preparation Staining Slides stained to differentiate cell types Smear Preparation->Staining Microscopy Slides analyzed under a microscope Micronuclei Counting Frequency of micronucleated polychromatic erythrocytes determined Microscopy->Micronuclei Counting Statistical Analysis Data statistically analyzed Micronuclei Counting->Statistical Analysis

In Vivo Micronucleus Test Workflow

Signaling Pathway

The primary mechanism of dofetilide's cardiac toxicity is the blockade of the hERG potassium channel, which disrupts the normal repolarization phase of the cardiac action potential.

Dofetilide Dofetilide hERG hERG (IKr) Channel Dofetilide->hERG Blocks Repolarization Cardiac Repolarization hERG->Repolarization Mediates APD Action Potential Duration (APD) Repolarization->APD Determines QT_Interval QT Interval APD->QT_Interval Reflected in TdP Torsade de Pointes (TdP) QT_Interval->TdP Prolongation increases risk of

Dofetilide's Mechanism of Cardiotoxicity

Conclusion

The available evidence strongly supports a significantly lower toxicity risk for this compound compared to its parent compound, dofetilide. The minimal in vitro activity of this compound on cardiac ion channels suggests a low potential for cardiotoxicity. Furthermore, the negative results from a comprehensive battery of genotoxicity tests on dofetilide provide a high degree of confidence that neither the parent drug nor its N-oxide metabolite pose a genotoxic risk. This comparative toxicity profile is a critical consideration in the overall safety assessment of dofetilide.

References

In Vivo Electrophysiological Profile: Dofetilide vs. Dofetilide N-oxide - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo electrophysiological effects of the potent Class III antiarrhythmic agent, dofetilide, and its primary metabolite, dofetilide N-oxide. The data presented herein is crucial for understanding the clinical activity and safety profile of dofetilide, as the electrophysiological activity of its metabolites can contribute to the overall therapeutic and proarrhythmic effects.

Executive Summary

Dofetilide is a highly specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical current in cardiac repolarization. This action leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissue, underlying its antiarrhythmic efficacy. In contrast, its metabolite, this compound, exhibits significantly attenuated Class III activity. In vitro studies have demonstrated that this compound is at least 20-fold less potent in blocking the IKr channel compared to the parent compound. Furthermore, this compound displays weak Class I (sodium channel blocking) activity, but only at high concentrations. This suggests that the in vivo electrophysiological effects of dofetilide are predominantly attributable to the parent drug.

Comparative Electrophysiological Data

ParameterDofetilide (In Vivo)This compound (In Vitro)
Primary Mechanism Selective IKr (rapid delayed rectifier potassium current) blocker[1]Weak IKr blocker[2]
Secondary Mechanism None reported at therapeutic concentrationsWeak Class I (sodium channel blockade) activity at high concentrations[2]
Effect on Action Potential Duration (APD) Significant, dose-dependent prolongation in atria and ventricles[3][4]Minimal effect; at least 20-fold less potent than dofetilide[2]
Effect on QT Interval Dose-dependent prolongation[3][5][6][7][8]Not determined in vivo, but predicted to be minimal due to weak IKr blockade
Effect on Effective Refractory Period (ERP) Significant prolongation in atria and ventricles[9][10][11]Not determined in vivo, but predicted to be minimal
Proarrhythmic Potential Torsades de Pointes (TdP) associated with excessive QT prolongation[12][13][14]Not determined in vivo, but considered low due to weak electrophysiological activity

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.

Canine Model of Atrial Fibrillation
  • Objective: To evaluate the efficacy and mechanisms of action of dofetilide in terminating and preventing atrial fibrillation.

  • Animal Model: Open-chest dogs with acute sustained atrial fibrillation induced by rapid atrial pacing.[9][11]

  • Drug Administration: Dofetilide administered intravenously.

  • Electrophysiological Recordings: Mean atrial effective refractory period (ERP), dispersion of ERP, conduction velocity, and wavelength were determined using multipoint right atrial programmed stimulation and activation mapping with a 56-electrode mapping plaque on the right atrial free wall.[9][11]

Anesthetized Canine Model for Hemodynamic and Electrophysiological Assessment
  • Objective: To examine the cardiovascular profile of dofetilide.

  • Animal Model: Halothane-anesthetized, closed-chest dogs.[3]

  • Drug Administration: Dofetilide administered intravenously at doses of 1, 10, or 100 microg/kg over 10 minutes.[3]

  • Measurements: Simultaneous monitoring of hemodynamic parameters (heart rate, cardiac output, left ventricular contraction, blood pressure) and electrophysiological parameters (ventricular repolarization and refractory period).[3]

Conscious Telemetered Canine and Cynomolgus Monkey Models
  • Objective: To assess the cardiovascular effects of dofetilide in conscious animals.

  • Animal Models: Conscious telemetered beagle dogs and cynomolgus monkeys.[8]

  • Drug Administration: Oral administration of dofetilide.[8]

  • Measurements: Continuous monitoring of ECG for QT interval, heart rate, and other cardiovascular parameters.[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of dofetilide and a typical experimental workflow for its in vivo evaluation.

dofetilide_mechanism cluster_membrane Cardiomyocyte Membrane Dofetilide Dofetilide IKr_channel IKr Potassium Channel (hERG) Dofetilide->IKr_channel Blocks Repolarization Repolarization Dofetilide->Repolarization Delays K_ion K+ IKr_channel->K_ion Efflux K_ion->Repolarization Drives APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) APD->ERP Prolongs QT_interval QT Interval APD->QT_interval Prolongs Antiarrhythmic_Effect Antiarrhythmic Effect ERP->Antiarrhythmic_Effect Contributes to

Caption: Mechanism of action of dofetilide.

in_vivo_workflow Animal_Model Animal Model Selection (e.g., Canine, Primate) Baseline Baseline Electrophysiological Recordings (ECG, APD, ERP) Animal_Model->Baseline Drug_Admin Dofetilide or Vehicle Administration (IV or Oral) Baseline->Drug_Admin Post_Drug Post-Dose Electrophysiological Recordings Drug_Admin->Post_Drug Data_Analysis Data Analysis and Comparison (e.g., QT prolongation, APD change) Post_Drug->Data_Analysis Proarrhythmia Proarrhythmia Assessment (e.g., Induction of Arrhythmias) Post_Drug->Proarrhythmia Results Results Interpretation Data_Analysis->Results Proarrhythmia->Results

Caption: Experimental workflow for in vivo electrophysiological assessment.

References

Validation of Dofetilide N-oxide as a reliable marker of dofetilide metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dofetilide N-oxide as a potential marker for dofetilide metabolism. This document synthesizes available experimental data and outlines methodologies to assess its viability against other metabolic indicators.

Dofetilide, a potent class III antiarrhythmic agent, is primarily eliminated unchanged through renal excretion. However, a portion of the drug, estimated to be around 20-30%, is metabolized in the liver, predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic pathway leads to the formation of several inactive metabolites, including this compound through N-oxidation and other products via N-dealkylation.[2][3] The validation of a reliable biomarker for this metabolic component is crucial for understanding the drug's pharmacokinetics, particularly in populations with varying CYP3A4 activity or in the context of drug-drug interactions.

While this compound is a known metabolite, its utility as a definitive marker for dofetilide metabolism is not well-established in the scientific literature. In contrast, the N-dealkylation pathway has shown a direct correlation with CYP3A4 activity in in vitro studies.[1] This guide will explore the current evidence for this compound and compare it with the more substantiated N-dealkylation pathway as a potential indicator of dofetilide's metabolic fate.

Comparative Analysis of Metabolic Markers

The assessment of a reliable marker for dofetilide metabolism hinges on its correlation with enzyme activity and overall drug clearance. The following table summarizes the key quantitative data available for potential markers.

MarkerCorrelation with CYP3A4 ActivitySupporting DataLimitations
This compound Inferred, but not directly quantified in published studies.Formation is known to be a metabolic route.[2]Lack of direct correlation studies with dofetilide pharmacokinetics or CYP3A4 activity. Considered a minor metabolite.
N-desmethyl-dofetilide (N-dealkylation product) High Correlation (r = 0.903) in human liver microsomes.[1]In vitro studies demonstrate a strong relationship between the rate of N-demethylation and CYP3A4 activity.[1]In vivo data directly correlating this metabolite with dofetilide clearance in clinical settings is limited.
Parent Drug (Dofetilide) Clearance Indirectly reflects metabolism, but primarily influenced by renal function.Extensive pharmacokinetic data available.[4]Does not specifically isolate the metabolic component from the predominant renal clearance.

Experimental Protocols

In Vitro Metabolism of Dofetilide in Human Liver Microsomes

This protocol is designed to determine the kinetics of dofetilide metabolism and the formation of its metabolites, including this compound and N-desmethyl-dofetilide.

Materials:

  • Human liver microsomes (pooled)

  • Dofetilide

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Incubator/water bath (37°C)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of dofetilide in a suitable solvent (e.g., DMSO, methanol). Pre-warm the potassium phosphate buffer and NADPH regenerating system to 37°C.

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.

  • Initiation of Reaction: Add dofetilide to the incubation mixture to initiate the metabolic reaction. The final concentration of dofetilide should cover a range to determine kinetic parameters (e.g., 1-100 µM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentrations of dofetilide and its metabolites using a validated LC-MS/MS method.

LC-MS/MS Method for Quantification of Dofetilide and Metabolites

This method provides a general framework for the simultaneous quantification of dofetilide, this compound, and N-desmethyl-dofetilide in plasma or microsomal incubation samples.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for dofetilide, this compound, N-desmethyl-dofetilide, and the internal standard. These transitions need to be optimized for each analyte.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Construct calibration curves for each analyte using known concentrations of standards.

  • Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of dofetilide and a typical experimental workflow for its in vitro metabolism analysis.

Dofetilide_Metabolism cluster_enzyme Hepatic Metabolism Dofetilide Dofetilide N_Oxide This compound (Inactive) Dofetilide->N_Oxide N-oxidation N_Dealkylation N-desmethyl-dofetilide (Inactive) Dofetilide->N_Dealkylation N-dealkylation CYP3A4 CYP3A4

Metabolic pathway of dofetilide.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Dofetilide Dofetilide Solution Dofetilide->Incubation NADPH NADPH System NADPH->Incubation Termination Terminate with ACN + IS Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Interpretation LCMS->Data

References

Species Differences in the Metabolic Transformation of Dofetilide to Dofetilide N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the species-specific metabolism of the antiarrhythmic drug dofetilide, with a focus on its conversion to the N-oxide metabolite. Understanding these differences is crucial for the accurate extrapolation of preclinical safety and efficacy data to human clinical outcomes. This document summarizes quantitative data, details experimental protocols, and visualizes key metabolic pathways and workflows to support research and development in this area.

Executive Summary

Dofetilide, a potent class III antiarrhythmic agent, undergoes metabolic clearance in addition to renal excretion. The primary metabolic pathways involve N-dealkylation, predominantly mediated by cytochrome P450 (CYP) 3A4, and N-oxidation. While the overall oxidative metabolism of dofetilide shows significant species differences, with rodents exhibiting higher clearance than dogs and humans, specific data on the N-oxidation pathway is less abundant. This guide collates available information to highlight these species-specific metabolic profiles, particularly concerning the formation of dofetilide N-oxide.

Comparative Metabolism of Dofetilide

In vitro studies utilizing liver microsomes have established a general trend in the rate of overall oxidative metabolism of dofetilide across different species. The metabolic clearance follows the order: male rat > female rat > dog > human[1]. Metabolites identified in urine across species, including humans, dogs, rats, and mice, are primarily formed through N-oxidation or N-dealkylation of the tertiary nitrogen atom[2]. In humans, while N-dealkylation by CYP3A4 is a notable route, dofetilide exhibits a low affinity for this enzyme[1]. N-oxidation represents another key metabolic transformation.

Quantitative Analysis of Dofetilide Metabolism

While specific kinetic parameters (Vmax and Km) for the formation of this compound are not extensively published across all species, the available data on overall metabolism provides insights into species-dependent variations.

SpeciesKey Metabolic PathwaysNoteworthy Observations
Human N-dealkylation (CYP3A4), N-oxidationLow metabolic clearance contributes to high oral bioavailability[2]. Dofetilide has a low affinity for CYP3A4[1].
Monkey N-dealkylation, N-oxidationData on specific rates of N-oxidation is limited in publicly available literature.
Dog N-dealkylation, N-oxidationMetabolic clearance is higher than in humans but lower than in rodents[2].
Rat N-dealkylation, N-oxidationExhibits the highest rate of oxidative metabolism among the species tested[1].
Mouse N-dealkylation, N-oxidationHigh plasma clearance results in a short half-life[2].

Enzymatic Pathways of Dofetilide N-oxidation

The formation of N-oxide metabolites can be catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). While CYP3A4 is implicated in the N-dealkylation of dofetilide, the specific enzymes responsible for its N-oxidation across different species require further elucidation. The relative contribution of CYPs and FMOs to this pathway can vary significantly between species, impacting the metabolic profile and potential for drug-drug interactions.

cluster_dofetilide Dofetilide Metabolism cluster_pathways Metabolic Pathways cluster_enzymes Catalyzing Enzymes cluster_metabolites Metabolites Dofetilide Dofetilide N_Dealkylation N-dealkylation Dofetilide->N_Dealkylation N_Oxidation N-oxidation Dofetilide->N_Oxidation N_desmethyl_dofetilide N-desmethyl Dofetilide N_Dealkylation->N_desmethyl_dofetilide Dofetilide_N_oxide This compound N_Oxidation->Dofetilide_N_oxide CYP3A4 CYP3A4 CYP3A4->N_Dealkylation Major Pathway (Humans) CYPs CYPs CYPs->N_Oxidation Potential Pathway FMOs FMOs FMOs->N_Oxidation Potential Pathway

Fig. 1: Metabolic pathways of dofetilide.

Experimental Protocols

To facilitate further research, this section outlines a generalized protocol for a comparative in vitro study of dofetilide N-oxidation using liver microsomes from different species.

Objective

To determine and compare the kinetics of this compound formation in liver microsomes from humans, monkeys, dogs, rats, and mice.

Materials
  • Dofetilide

  • This compound standard

  • Pooled liver microsomes from human, monkey, dog, rat, and mouse (commercially available)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Incubation Procedure
  • Preparation of Incubation Mixtures: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing liver microsomes (final protein concentration typically 0.5-1 mg/mL) and dofetilide at various concentrations (e.g., 0.1 to 100 µM).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear formation of the metabolite.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent and product ion transitions for dofetilide and this compound. A published method for dofetilide quantification used transitions of m/z 442.2 → 407.2[3]. The transition for this compound would need to be optimized.

  • Quantification: Quantify the amount of this compound formed using a standard curve prepared with the authentic standard.

Data Analysis
  • Calculate the rate of formation of this compound (pmol/min/mg protein).

  • Determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis-Menten constant), by fitting the rate of formation at different substrate concentrations to the Michaelis-Menten equation.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mixtures (Microsomes + Dofetilide) B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate with Cold ACN + Internal Standard D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Rate, Vmax, Km) G->H

Fig. 2: Experimental workflow for in vitro metabolism.

Conclusion

Significant species differences exist in the overall metabolism of dofetilide. While N-dealkylation by CYP3A4 is a known pathway, the N-oxidation of dofetilide and the specific enzymes involved across preclinical species and humans warrant further detailed investigation. The provided experimental protocol offers a framework for conducting such comparative studies. A thorough understanding of these species-specific metabolic pathways is essential for the successful development and safe clinical application of dofetilide and other xenobiotics. Future studies should focus on generating quantitative kinetic data for this compound formation in various species and identifying the specific CYP and FMO isoforms responsible for this metabolic transformation.

References

Head-to-head comparison of different analytical platforms for Dofetilide N-oxide analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical platforms for the quantitative analysis of Dofetilide N-oxide, a key metabolite of the antiarrhythmic drug dofetilide. Understanding the metabolic fate of dofetilide is crucial for comprehensive pharmacokinetic and drug safety assessments. This document offers a head-to-head comparison of various sample preparation and analytical techniques, supported by established experimental principles, to aid researchers in selecting the most appropriate method for their specific needs.

Dofetilide undergoes metabolism in the liver, primarily through the cytochrome P450 (CYP) 3A4 isoenzyme, to form metabolites via N-dealkylation and N-oxidation.[1][2] this compound is one of these identified metabolites.[3][4] While generally considered to have significantly less pharmacological activity than the parent compound, accurate quantification of this compound is essential for a complete understanding of dofetilide's disposition.[2]

Data Presentation: Comparison of Analytical Platforms

The selection of an appropriate analytical platform is a critical decision that impacts sensitivity, throughput, and cost. Below is a comparative summary of common sample preparation techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for this compound analysis.

Table 1: Comparison of Sample Preparation Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with an organic solvent (e.g., acetonitrile, methanol).Partitioning of the analyte between two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a solvent.
Selectivity LowModerateHigh
Recovery Generally high, but can be variable for polar metabolites.Can be optimized for high recovery, but may be lower for highly polar N-oxides.High, with appropriate sorbent and solvent selection.
Matrix Effect High potential for ion suppression/enhancement.Moderate, cleaner extracts than PPT.Low, provides the cleanest extracts.
Throughput High, easily automated.Moderate, can be automated but is more complex.Moderate to high, amenable to 96-well plate automation.
Cost LowLow to moderateHigh
Recommendation for this compound A good initial approach, especially with acetonitrile, which has been shown to be efficient for N-oxide analysis.[5]May require significant method development to optimize partitioning for the polar N-oxide.The most robust method for minimizing matrix effects and achieving the lowest limits of quantification.
Table 2: Comparison of LC-MS/MS Platforms
FeatureUPLC-Triple Quadrupole (QqQ) MSUPLC-Quadrupole Time-of-Flight (QTOF) MS
Primary Application Targeted quantification.Qualitative and quantitative analysis, metabolite identification.
Sensitivity Excellent, ideal for low-level quantification.Very good, approaching QqQ for quantification in modern instruments.
Selectivity High, using Multiple Reaction Monitoring (MRM).High, with high-resolution mass measurement.
Linear Dynamic Range WideModerate to wide
Throughput HighModerate
Cost Moderate to highHigh
Recommendation for this compound The gold standard for routine, high-throughput quantification in regulated bioanalysis.Valuable for initial metabolite identification studies and can be used for quantification.

Mandatory Visualization

Dofetilide Metabolic Pathway

Dofetilide Dofetilide N_Oxide This compound Dofetilide->N_Oxide N-oxidation CYP3A4 CYP3A4 CYP3A4->Dofetilide

Caption: Metabolic conversion of Dofetilide to this compound mediated by the CYP3A4 enzyme.

General Bioanalytical Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma/Urine) Preparation Extraction (PPT, LLE, or SPE) Sample->Preparation Extract Clean Extract Preparation->Extract LC UPLC Separation Extract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification & Reporting Data->Quant

Caption: A typical workflow for the bioanalysis of this compound from biological matrices.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound in human plasma using UPLC-MS/MS. This protocol is based on established methods for dofetilide and best practices for polar metabolite analysis.[6][7]

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

  • Vortex and transfer to an autosampler vial for injection.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) over a few minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusion and optimization.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

By carefully considering the information presented in this guide, researchers can select and develop a robust and reliable analytical method for the accurate quantification of this compound, thereby supporting comprehensive drug development programs.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of dofetilide N-oxide, a metabolite of the antiarrhythmic agent dofetilide. The procedures outlined below are based on available safety data and general principles of hazardous waste management.

Hazard Profile of this compound and Dofetilide

This compound is a chemical for research use and possesses several hazardous properties. It is harmful if swallowed or if it comes into contact with skin, can cause serious eye irritation, and is suspected of damaging fertility or the unborn child. The parent compound, dofetilide, is known to be toxic to aquatic life with long-lasting effects.[1][2] Given these hazards, this compound should be handled as a hazardous substance.

Hazard StatementThis compoundDofetilide
Acute Oral ToxicityHarmful if swallowedHarmful if swallowed[1][3]
Acute Dermal ToxicityHarmful in contact with skinMay be harmful by skin absorption[3]
Eye IrritationCauses serious eye irritationMay cause eye irritation[3]
Reproductive ToxicityMay damage fertility or the unborn childMay damage fertility or the unborn child[1][3]
Aquatic ToxicityNo specific data availableToxic to aquatic life with long lasting effects[1][2]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] These regulations provide a framework for the management of hazardous waste from its generation to its final disposal.[4] For healthcare facilities, the EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals, prohibiting their disposal via flushing.[5] While this compound is a research chemical, the principles of proper hazardous waste disposal should be applied.

Step-by-Step Disposal Procedure for this compound

Given the hazardous nature of this compound and its parent compound, it is prudent to manage it as a hazardous chemical waste. The following steps provide a clear protocol for its disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[6]

2. Containment:

  • Keep the waste this compound in its original container or a compatible, properly sealed, and clearly labeled waste container.

  • Do not mix this compound with other waste streams unless compatibility has been confirmed.

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Include any relevant hazard pictograms (e.g., health hazard, exclamation mark).

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from incompatible materials.

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination.[7]

  • Arrange for disposal through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with EPA and local regulations.

  • The recommended method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[5] This method is designed to destroy the chemical structure and minimize environmental release.[2]

  • Maintain all records of waste manifests and disposal certificates provided by the disposal company.

There are no specific experimental protocols for the neutralization of this compound readily available. Therefore, professional disposal through a certified vendor is the safest and most compliant method.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Assess Hazards: - Acute Toxicity (Oral, Dermal) - Eye Irritation - Reproductive Toxicity - Potential Aquatic Toxicity A->B C Is the substance hazardous? B->C D Treat as Hazardous Waste C->D Yes I Improper Disposal: - Down the drain - Regular trash C->I No (Incorrect Path) E Package in a sealed, labeled container D->E F Store in designated hazardous waste area E->F G Arrange for pickup by a licensed waste disposal vendor F->G H Final Disposal: Incineration at a permitted facility G->H J Environmental Contamination & Regulatory Violation I->J

Caption: Workflow for this compound Disposal.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Dofetilide N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dofetilide N-oxide. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a substance that requires careful handling due to its potential health hazards.[1] It is classified as a reproductive toxin, may cause damage to fertility or an unborn child, and is harmful if swallowed or in contact with skin.[1] It can also cause serious eye irritation.[1] The toxicological properties of similar compounds have not been exhaustively investigated, warranting a cautious approach.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure. Engineering controls, such as process enclosures and local exhaust ventilation, should be the primary means of controlling airborne levels.[2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationStandard Examples
Hand Protection Impervious glovesMust meet EN374 or ASTM F1001 standards.[4]
Eye Protection Safety glasses or gogglesMust meet EN166 or ANSI Z87.1 standards.[4]
Skin and Body Impervious disposable protective clothingMust meet EN13982 or ANSI 103 standards.[4]
Respiratory Appropriate respirator with a sufficient protection factor if the Occupational Exposure Limit (OEL) is exceeded.Particulate respirator with a full mask, P3 filter. Must meet EN136, EN143, or ASTM F2704-10 standards.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.

Preparation and Handling:
  • Obtain Special Instructions: Before use, ensure you have read and understood all safety precautions.[1][2]

  • Minimize Dust Generation: Handle the compound in a way that minimizes the creation of dust and its accumulation.[3][4]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[3][4] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]

  • Use Appropriate PPE: Wear the recommended personal protective equipment as detailed in Table 1.[4]

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3] Keep away from food, beverages, and feed.[1]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Follow the storage instructions provided on the product insert.[1][2]

Emergency and Disposal Protocols

Accidental Release or Spill:

In the event of a spill, cleanup operations should only be performed by trained personnel.[3][4]

  • Evacuate: Non-essential personnel should be evacuated from the affected area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, collect the material using a method that avoids dust generation, such as a damp cloth or a filtered vacuum.[4]

  • Cleanup: Clean the spill area thoroughly.

  • Personal Protection: Personnel involved in the cleanup must wear appropriate PPE.[4]

First Aid Measures:

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Instructions
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Do NOT induce vomiting unless directed by medical personnel.[2]
In Case of Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2]
In Case of Eye Contact Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
If Inhaled Remove to fresh air.[2] If not breathing, give artificial respiration or oxygen by trained personnel.[2] Get immediate medical attention.[2]

Symptoms of poisoning may be delayed for several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[5]

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste.

  • Containment: Place waste in an appropriately labeled, sealed container for disposal.[3][4]

  • Regulations: All disposal practices must be in accordance with local, state, and federal regulations.

  • Environmental Protection: Avoid release into the environment.[3][4] Do not allow the substance to enter sewers or surface/ground water.[1][5]

Quantitative Health and Safety Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the parent compound, Dofetilide, can be used as a conservative reference point.

Table 3: Occupational Exposure Limit for Dofetilide

SubstanceOEL - TWA (8-hour)Source
Dofetilide2 µg/m³Pfizer

Workflow for Safe Handling of this compound

G prep Preparation - Review SDS - Obtain special instructions ppe Don Personal Protective Equipment (PPE) - Impervious gloves - Safety goggles - Protective clothing prep->ppe handling Handling - Use in ventilated area - Minimize dust - Avoid contact ppe->handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area handling->storage Post-use disposal_prep Waste Preparation - Collect waste in a sealed, labeled container handling->disposal_prep Waste generation decontam Decontamination - Wash hands thoroughly - Clean work surfaces handling->decontam emergency Emergency Procedures - Spills: Evacuate, contain, clean - Exposure: Follow first aid (Table 2) handling->emergency If spill/exposure occurs storage->handling For subsequent use disposal Disposal - Follow local regulations - Avoid environmental release disposal_prep->disposal decontam->ppe Remove PPE

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.